Anatibant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBBTKJWIBQMY-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175160 | |
| Record name | Anatibant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209733-45-9 | |
| Record name | Anatibant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anatibant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anatibant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANATIBANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anatibant's Mechanism of Action in Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, among which cerebral edema and increased intracranial pressure (ICP) are critical contributors to morbidity and mortality. A key mediator in the inflammatory response and breakdown of the blood-brain barrier (BBB) following TBI is bradykinin, acting through its B2 receptor. Anatibant, a selective, non-peptide bradykinin B2 receptor antagonist, has been investigated as a neuroprotective agent in TBI. This technical guide provides a detailed overview of the mechanism of action of this compound in TBI, supported by preclinical and clinical data, experimental methodologies, and signaling pathway visualizations.
Introduction: The Role of Bradykinin in TBI Pathophysiology
Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin, a potent inflammatory mediator.[1][2] Bradykinin exerts its effects primarily through the constitutively expressed bradykinin B2 receptor (B2R), a G-protein coupled receptor found on endothelial cells and neurons.[3][4] Activation of the B2R in the cerebral vasculature is a critical event in the breakdown of the blood-brain barrier (BBB).[2] This disruption in the BBB's integrity allows for the extravasation of fluid, proteins, and inflammatory cells into the brain parenchyma, leading to vasogenic edema, increased intracranial pressure (ICP), and subsequent neuronal damage. Experimental studies have demonstrated a significant increase in the levels of bradykinin and its metabolites in both plasma and cerebrospinal fluid (CSF) following TBI, highlighting the activation of this pathway in the acute post-injury phase.
This compound: A Selective Bradykinin B2 Receptor Antagonist
This compound is a potent and selective small-molecule antagonist of the bradykinin B2 receptor. By competitively inhibiting the binding of bradykinin to the B2R, this compound is designed to mitigate the downstream consequences of B2R activation in the context of TBI. Its proposed mechanism of action centers on the preservation of BBB integrity, thereby reducing the formation of cerebral edema and the subsequent rise in intracranial pressure. Preclinical studies have shown that this compound can cross the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic agent.
Signaling Pathways
Bradykinin B2 Receptor Signaling in TBI
The binding of bradykinin to the B2 receptor on cerebral endothelial cells initiates a signaling cascade that culminates in increased BBB permeability. This process is primarily mediated through the Gαq protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the disassembly of tight junction proteins (e.g., claudins, occludin) that form the structural basis of the BBB, as well as cytoskeletal rearrangement, resulting in paracellular hyperpermeability.
Preclinical Evidence
Experimental Models of TBI
Preclinical studies investigating the efficacy of this compound have predominantly utilized rodent models of TBI, with the Controlled Cortical Impact (CCI) model being a common choice. The CCI model allows for a reproducible and focal injury, enabling the precise assessment of therapeutic interventions on contusion volume and surrounding edema.
Efficacy in Animal Models
In a study utilizing a CCI model in mice, administration of this compound demonstrated a significant reduction in both intracranial pressure and contusion volume compared to a control group.
Table 1: Preclinical Efficacy of this compound in a Mouse CCI Model
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value |
| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 0.002 |
| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 0.003 |
| Data from a study in male C57/Bl6 mice subjected to CCI. This compound (3.0 mg/kg) was administered subcutaneously at 15 minutes and 8 hours post-TBI. ICP was measured at 3, 6, and 10 hours, and contusion volume at 24 hours post-trauma. |
Clinical Trials
Phase I Study in Severe TBI Patients
A Phase I, double-blind, randomized, placebo-controlled study was conducted in 25 patients with severe TBI (Glasgow Coma Scale [GCS] < 8). The primary objective was to evaluate the pharmacokinetics of single subcutaneous doses of this compound (3.75 mg and 22.5 mg). The study also assessed safety, tolerability, and effects on ICP and cerebral perfusion pressure.
Table 2: Pharmacokinetic Parameters of this compound in Severe TBI Patients
| Parameter | 3.75 mg Dose (n=10) | 22.5 mg Dose (n=10) |
| Cmax (ng/mL) | Dose-proportional | Dose-proportional |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional |
| Vd/F (L) | Independent of dose | Independent of dose |
| Cl/F (L/h) | Independent of dose | Independent of dose |
| t1/2 (h) | Independent of dose | Independent of dose |
| Protein Binding | >97.7% | >97.7% |
| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd/F: Apparent volume of distribution; Cl/F: Apparent clearance; t1/2: Half-life. |
The study found that this compound was well-tolerated with no unexpected adverse events. Notably, plasma and CSF levels of the bradykinin metabolite BK1-5 were markedly elevated in TBI patients compared to normal volunteers, supporting the rationale for B2 receptor antagonism.
The BRAIN Trial (Phase II)
A larger, randomized, placebo-controlled Phase II trial (the BRAIN trial) was initiated to further evaluate the safety and efficacy of this compound in patients with TBI (GCS ≤ 12). Patients were randomized to receive low, medium, or high doses of this compound or a placebo. However, the trial was prematurely terminated due to withdrawal of funding after enrolling 228 of the planned 400 patients.
Table 3: Clinical Outcomes from the BRAIN Trial
| Outcome | Placebo (n=57) | This compound (all doses, n=163) | Relative Risk (95% CI) |
| Mortality (15 days) | 15.8% | 19.0% | 1.20 (0.61 to 2.36) |
| Serious Adverse Events | 19.3% | 26.4% | 1.37 (0.76 to 2.46) |
| Mean GCS at Discharge | 13.0 | 12.48 | - |
| Mean DRS at Discharge | 9.73 | 11.18 | - |
| Mean HIREOS at Discharge | 3.54 | 3.94 | - |
| GCS: Glasgow Coma Scale; DRS: Disability Rating Scale; HIREOS: Head Injury Related Early Outcome Score. |
Due to the premature termination and the resulting underpowered sample size, the BRAIN trial did not provide conclusive evidence of either benefit or harm for this compound in TBI. There was a non-significant trend towards worse outcomes in the this compound-treated groups.
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice
The CCI model is a widely used preclinical model of focal TBI. The following is a generalized protocol based on published studies:
Key Parameters for CCI:
-
Anesthesia: Typically inhalational isoflurane to maintain a stable physiological state.
-
Craniotomy: A circular piece of skull is removed to expose the dura mater. The size of the craniotomy is standardized.
-
Impactor: A pneumatic or electromagnetic impactor with a specific tip diameter is used.
-
Impact Parameters: The velocity, depth of impact, and dwell time (duration of cortical compression) are precisely controlled to produce a consistent injury severity.
Assessment of Blood-Brain Barrier Permeability
A common method to quantify BBB permeability in preclinical models is the use of Evans blue dye.
Methodology:
-
Dye Administration: Evans blue dye, which binds to serum albumin, is injected intravenously.
-
Circulation: The dye is allowed to circulate for a specific duration, during which it will extravasate into the brain parenchyma if the BBB is compromised.
-
Perfusion: To remove intravascular dye, the animal is transcardially perfused with saline.
-
Quantification: The brain tissue is harvested, homogenized, and the amount of extravasated dye is quantified spectrophotometrically.
Conclusion
This compound's mechanism of action in TBI is centered on its ability to antagonize the bradykinin B2 receptor, thereby mitigating the inflammatory cascade that leads to increased blood-brain barrier permeability and cerebral edema. Preclinical studies in rodent models of TBI have demonstrated its potential to reduce intracranial pressure and contusion volume. However, the clinical development of this compound for TBI has been hampered by an inconclusive Phase II trial that was terminated prematurely. While the rationale for targeting the bradykinin B2 receptor in TBI remains strong, further clinical investigation would be necessary to establish the safety and efficacy of this compound in this patient population. This technical guide provides a comprehensive overview of the core mechanism, supported by the available data and detailed experimental context for the research and drug development community.
References
The Therapeutic Potential of Anatibant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anatibant (also known as LF 16-0687Ms) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in the kallikrein-kinin system, is implicated in inflammatory processes, vasodilation, and increased vascular permeability, particularly following tissue injury.[4][5] By blocking the B2 receptor, this compound has been investigated primarily for its neuroprotective effects in the context of traumatic brain injury (TBI), aiming to mitigate secondary injury cascades such as brain edema. Preclinical studies have demonstrated its efficacy in reducing brain edema and improving neurological outcomes in animal models of TBI. However, clinical trials in severe TBI patients have yielded inconclusive results, partly due to the premature termination of a pivotal study. This guide provides a comprehensive overview of the pharmacological profile, preclinical and clinical data, and the underlying mechanism of action of this compound, offering a technical resource for the scientific community.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound exerts its therapeutic effect by selectively binding to and inhibiting the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the binding of bradykinin to the B2 receptor initiates a signaling cascade that contributes to inflammation and pain. In the context of TBI, the disruption of the blood-brain barrier (BBB) leads to an influx of bradykinin into the brain parenchyma, exacerbating cerebral edema and neuronal damage.
This compound competitively blocks this interaction, thereby attenuating the downstream signaling pathways. The activation of the B2 receptor by bradykinin typically leads to the activation of Gαq/11 and Gαi proteins. This triggers a cascade involving phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium, as well as the activation of the Ras/Raf/MAPK and PI3K/AKT pathways. These pathways ultimately contribute to vasodilation, increased vascular permeability, and the production of inflammatory mediators. By inhibiting the initial step of this cascade, this compound is proposed to reduce vasogenic edema and limit the secondary neuronal injury following TBI.
Pharmacological Profile
This compound is a highly potent and selective antagonist of the bradykinin B2 receptor, as demonstrated in various in vitro and in vivo studies.
In Vitro Pharmacology
The binding affinity and functional antagonism of this compound have been characterized across different species and experimental systems.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| Recombinant Human B2 Receptor (CHO cells) | Human | 0.67 nM | |
| Recombinant Rat B2 Receptor (CHO cells) | Rat | 1.74 nM | |
| Recombinant Guinea Pig B2 Receptor (CHO cells) | Guinea Pig | 1.37 nM | |
| Native Human B2 Receptor (Human Umbilical Vein) | Human | 0.89 nM | |
| Native Rat B2 Receptor (Rat Uterus) | Rat | 0.28 nM | |
| Native Guinea Pig B2 Receptor (Guinea Pig Ileum) | Guinea Pig | 0.98 nM | |
| Functional Antagonism | |||
| pKB (IP1, IP2, IP3 formation) | INT407 cells | 8.5, 8.6, 8.7 | |
| pA2 (BK-mediated contraction) | Human Umbilical Vein | 9.1 | |
| pA2 (BK-mediated contraction) | Rat Uterus | 7.7 | |
| pA2 (BK-mediated contraction) | Guinea Pig Ileum | 9.1 |
Table 1: In Vitro Pharmacological Data for this compound (LF 16-0687Ms)
Pharmacokinetics
A Phase I clinical trial in patients with severe TBI provided key pharmacokinetic parameters for this compound following a single subcutaneous injection.
| Parameter | 3.75 mg Dose (n=10) | 22.5 mg Dose (n=10) | Reference |
| Cmax (ng/mL) | 148 ± 52 | 884 ± 296 | |
| Tmax (h) | 0.7 ± 0.3 | 0.8 ± 0.3 | |
| AUC (ng·h/mL) | 674 ± 192 | 4150 ± 1280 | |
| t1/2 (h) | 2.0 ± 0.4 | 2.3 ± 0.5 | |
| Protein Binding | >97.7% | >97.7% |
Table 2: Pharmacokinetic Parameters of this compound in Severe TBI Patients. Values are presented as mean ± SD.
Preclinical Efficacy in Traumatic Brain Injury
The therapeutic potential of this compound has been primarily investigated in rodent models of TBI, where it has shown promise in reducing key pathological features of secondary brain injury.
Effect on Intracranial Pressure and Contusion Volume
A study utilizing a controlled cortical impact (CCI) model in mice demonstrated that this compound significantly reduced post-traumatic increases in intracranial pressure (ICP) and the volume of the resulting contusion.
| Parameter | Vehicle | This compound (3.0 mg/kg) | p-value | Reference |
| ICP (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 0.002 | |
| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 0.003 |
Table 3: Effect of this compound on Intracranial Pressure and Contusion Volume in a Mouse Model of TBI. Values are presented as mean ± SD.
Improvement of Neurological Function
In a rat model of closed head trauma, this compound administration led to improved long-term neurological function recovery. A study in a murine model of transient focal cerebral ischemia also showed a dose-dependent improvement in neurological deficit.
Clinical Trials in Traumatic Brain Injury
The clinical development of this compound for TBI has involved a Phase I study and a larger, though prematurely terminated, randomized controlled trial.
Phase I Study in Severe TBI
A placebo-controlled Phase I study in 25 patients with severe TBI (Glasgow Coma Scale < 8) found that single subcutaneous injections of this compound (3.75 mg and 22.5 mg) were well-tolerated. The study also noted a significant increase in the levels of the bradykinin metabolite BK1-5 in the plasma and cerebrospinal fluid of TBI patients compared to normal volunteers, supporting the rationale for targeting the bradykinin system in this condition.
The BRAIN Trial
A randomized, placebo-controlled trial (the BRAIN trial) was initiated to evaluate the safety and effectiveness of this compound in patients with TBI. However, the trial was stopped early by the sponsor after enrolling 228 of the planned 400 patients.
| Outcome | This compound (n=163) | Placebo (n=57) | Relative Risk (95% CI) | Reference |
| Serious Adverse Events | 26.4% | 19.3% | 1.37 (0.76 to 2.46) | |
| All-Cause Mortality | 19% | 15.8% | 1.20 (0.61 to 2.36) | |
| Mean GCS at Discharge | 12.48 | 13.0 | - | |
| Mean DRS at Discharge | 11.18 | 9.73 | - |
Table 4: Key Outcomes from the BRAIN Trial. GCS: Glasgow Coma Scale; DRS: Disability Rating Scale.
Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice
The CCI model is a widely used and reproducible method for inducing experimental TBI. The following provides a general outline of the protocol used in preclinical studies of this compound.
References
- 1. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist this compound (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Anatibant: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anatibant (formerly known as LF 16-0687) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator in the kallikrein-kinin system, plays a significant role in inflammatory processes, vasodilation, and pain signaling through its interaction with the B2R.[2] By blocking this interaction, this compound has been investigated for its therapeutic potential in conditions characterized by excessive bradykinin activity, most notably in the context of traumatic brain injury (TBI) where it has been shown to reduce cerebral edema and improve neurological outcomes in preclinical models.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, pharmacological data, detailed experimental protocols for its evaluation, and a summary of its clinical development.
Core Concepts
Mechanism of Action
This compound functions as a selective antagonist at the bradykinin B2 receptor.[1] It competitively inhibits the binding of bradykinin to the B2R, thereby preventing the activation of downstream signaling cascades. The B2R is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.
Upon activation by bradykinin, the B2R initiates a signaling cascade that includes:
-
Gq protein activation: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi protein activation: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking the initial binding of bradykinin, this compound effectively abrogates these downstream signaling events, mitigating the physiological effects of B2R activation, such as increased vascular permeability, vasodilation, and the sensation of pain.
Chemical Properties
This compound is a small-molecule compound, which allows it to be orally bioavailable and to cross the blood-brain barrier.
| Property | Value | Reference |
| Molecular Formula | C34H36Cl2N6O5S | |
| Molecular Weight | 711.7 g/mol | |
| Synonyms | LF 16-0687, XY-2405 |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, functional potency, and pharmacokinetic profile.
In Vitro Binding Affinity
| Species | Receptor | Assay Type | Kᵢ (nM) | Reference |
| Human | Recombinant B2 | Radioligand Binding | 0.67 | |
| Rat | Recombinant B2 | Radioligand Binding | 1.74 | |
| Guinea Pig | Recombinant B2 | Radioligand Binding | 1.37 | |
| Mouse | Native B2 | Radioligand Binding | 0.022 |
In Vitro Functional Potency
| Assay Type | Cell Line | pKB | Reference | | :--- | :--- | :--- | :--- | | | Inositol Phosphate Accumulation | INT407 | 8.5 - 8.7 | [No direct citation available] |
Pharmacokinetic Parameters (Human)
The following data were obtained from a Phase I clinical trial in patients with severe traumatic brain injury who received a single subcutaneous injection of this compound.
| Parameter | 3.75 mg Dose | 22.5 mg Dose | Reference |
| Cmax | Dose-proportional | Dose-proportional | |
| AUC | Dose-proportional | Dose-proportional | |
| Protein Binding | >97.7% | >97.7% | |
| t1/2 (half-life) | Independent of dose | Independent of dose |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the B2R.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific binding control: A high concentration of unlabeled bradykinin.
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute them to the desired protein concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of this compound at various concentrations (for competition curve).
-
50 µL of [³H]-Bradykinin at a fixed concentration (typically at or below its Kd).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Traumatic Brain Injury (TBI) Model
This protocol describes a controlled cortical impact (CCI) model in mice to evaluate the neuroprotective effects of this compound.
Objective: To assess the effect of this compound on intracranial pressure (ICP) and contusion volume following TBI.
Materials:
-
Male C57/Bl6 mice (25-28 g).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic frame.
-
Controlled cortical impactor device.
-
ICP monitoring probe.
-
This compound solution (3.0 mg/kg body weight).
-
Saline (vehicle control).
-
Histological staining reagents (e.g., cresyl violet).
Procedure:
-
Animal Preparation: Anesthetize the mice and fix their heads in a stereotaxic frame.
-
Surgical Procedure:
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
For ICP measurement, a separate burr hole is drilled for the insertion of the ICP probe.
-
-
Induction of TBI: Use the CCI device to induce a standardized brain injury. The impactor tip is propelled at a controlled velocity and depth to create a cortical contusion.
-
Drug Administration: Administer this compound (3.0 mg/kg) or vehicle (saline) as a subcutaneous bolus at 15 minutes and 8 hours post-TBI.
-
ICP Monitoring: Measure the intracranial pressure at various time points post-injury (e.g., 3, 6, and 10 hours).
-
Histological Analysis:
-
At 24 hours post-trauma, euthanize the animals and perfuse the brains.
-
Harvest the brains, fix them, and section them coronally.
-
Stain the sections with a suitable histological stain (e.g., cresyl violet).
-
Quantify the contusion volume using image analysis software.
-
-
Data Analysis: Compare the ICP values and contusion volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Clinical Development and Future Directions
This compound has been primarily investigated for the treatment of traumatic brain injury. A phase I clinical trial in patients with severe TBI demonstrated that this compound was well-tolerated and exhibited dose-proportional pharmacokinetics. However, a subsequent larger randomized controlled trial (the BRAIN trial) was terminated early due to the withdrawal of funding and did not provide conclusive evidence of benefit or harm.
Despite the inconclusive clinical trial results in TBI, the potent and selective B2R antagonism of this compound suggests its potential utility in other bradykinin-mediated pathologies. Further research may explore its efficacy in conditions such as hereditary angioedema, inflammatory pain, and other inflammatory disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to continue the investigation of this compound and other bradykinin B2 receptor antagonists.
References
The Role of the Bradykinin B2 Receptor in Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bradykinin B2 receptor (B2R), a key component of the kallikrein-kinin system, has emerged as a critical mediator in the pathophysiology of acute brain injury, including traumatic brain injury (TBI) and ischemic stroke. Activation of this G-protein coupled receptor by its ligand, bradykinin, triggers a cascade of inflammatory events that contribute to secondary brain damage. This technical guide provides a comprehensive overview of the role of the B2R in brain injury, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved in this area of research. The evidence presented herein underscores the potential of B2R antagonism as a promising therapeutic strategy to mitigate the deleterious consequences of brain injury.
Introduction
Acute brain injury, whether from traumatic impact or ischemic events, initiates a complex series of physiological and pathological responses. While the primary injury is immediate and often irreversible, the subsequent secondary injury cascade presents a window for therapeutic intervention. The kallikrein-kinin system is one of the earliest inflammatory pathways activated following brain injury, leading to the production of the potent inflammatory mediator, bradykinin.[1] Bradykinin exerts its effects primarily through the activation of two G-protein coupled receptors: the B1 receptor (B1R), which is typically induced by inflammatory stimuli, and the constitutively expressed B2 receptor (B2R).[2]
Activation of B2R is implicated in several key pathological processes that exacerbate brain damage, including vasodilation, increased vascular permeability leading to brain edema, and the release of pro-inflammatory mediators.[2][3] Preclinical research has consistently demonstrated that antagonism of the B2R can ameliorate these effects, leading to improved neurological outcomes in various models of brain injury.[4] This guide will delve into the technical details of the research supporting the role of B2R in brain injury, providing a valuable resource for researchers and drug development professionals in this field.
Quantitative Data on the Role of B2R in Brain Injury
The following tables summarize key quantitative findings from preclinical studies investigating the role of the bradykinin B2 receptor in different models of brain injury.
Table 1: Effect of B2R Modulation on Brain Edema
| Model of Brain Injury | Species | Intervention | Change in Brain Edema | Reference |
| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | 51% reduction vs. Wild-Type | |
| Closed Head Trauma (TBI) | Mouse | LF 16-0687 Ms (B2R antagonist) | 22% reduction | |
| Cold Injury | Rat | Hoe140 (B2R antagonist) | 14% reduction in brain swelling | |
| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | 87% reduction vs. Wild-Type |
Table 2: Effect of B2R Modulation on Infarct/Lesion Volume
| Model of Brain Injury | Species | Intervention | Change in Infarct/Lesion Volume | Reference |
| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | ~50% reduction vs. Wild-Type at 24h and 7d | |
| Cold Injury | Rat | Hoe140 (B2R antagonist) | 19% reduction | |
| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | 38% reduction vs. Wild-Type | |
| Middle Cerebral Artery Occlusion (Stroke) | Mouse | Pharmacological blockade of B1R | Significant reduction (15.0+/-9.5 mm3 vs 50.1+/-9.1 mm3) | |
| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R deficiency | No neuroprotection |
Table 3: Effect of B2R Modulation on Neurological Outcome
| Model of Brain Injury | Species | Intervention | Neurological Outcome | Reference |
| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | Improved functional outcome at 7 days | |
| Closed Head Trauma (TBI) | Mouse | LF 16-0687 Ms (B2R antagonist) | 26% reduction in neurological deficit at 4h | |
| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | Improved motor function | |
| Traumatic Brain Injury | Human | B2R antagonists | No reliable evidence of effectiveness or safety |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on the role of the bradykinin B2 receptor in brain injury.
Animal Models of Brain Injury
3.1.1. Controlled Cortical Impact (CCI) Model of TBI
The CCI model is a widely used and reproducible method for inducing focal traumatic brain injury.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Craniotomy: A craniotomy is performed over the parietal cortex.
-
Impact: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled.
-
Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesia and monitoring.
3.1.2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
The MCAO model is the most common method for inducing focal cerebral ischemia in rodents.
-
Filament Model: A filament is introduced into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow. Reperfusion can be achieved by withdrawing the filament after a defined period.
-
Endothelin-1 Model: Stereotaxic injection of the vasoconstrictor endothelin-1 adjacent to the MCA induces a more gradual and reversible occlusion.
-
Photothrombotic Model: A photosensitive dye is injected intravenously, followed by illumination of the skull over the MCA territory, leading to a focal thrombosis and ischemic lesion.
Assessment of Brain Injury Outcomes
3.2.1. Measurement of Brain Edema
Brain edema is a critical consequence of brain injury and is typically quantified by measuring brain water content.
-
Wet/Dry Weight Method:
-
Animals are euthanized at a specific time point post-injury.
-
The brain is rapidly removed and the injured hemisphere is dissected.
-
The wet weight of the tissue is immediately recorded.
-
The tissue is then dried in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 24-48 hours) until a constant dry weight is achieved.
-
Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
3.2.2. Quantification of Infarct/Lesion Volume
The extent of tissue damage is a primary outcome measure in brain injury studies.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining:
-
Animals are euthanized, and their brains are rapidly removed and sectioned.
-
Brain slices are incubated in a TTC solution. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).
-
The stained sections are imaged, and the infarct area in each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas across all slices.
-
3.2.3. Assessment of Blood-Brain Barrier (BBB) Permeability
Disruption of the BBB is a key event in the pathogenesis of brain edema.
-
Evans Blue Extravasation:
-
Evans blue dye, which binds to albumin, is injected intravenously.
-
Under normal conditions, the dye does not cross the BBB.
-
After a set circulation time, the animal is perfused to remove intravascular dye.
-
The brain is removed, and the amount of extravasated dye in the brain parenchyma is quantified spectrophotometrically after extraction.
-
3.2.4. Neurological Scoring
Functional outcome is assessed using standardized neurological scoring systems.
-
Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.
-
Bederson Scale: A simple scoring system for global neurological function in rodents, primarily assessing forelimb flexion and circling behavior.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Adhesive Removal Test: Measures sensorimotor neglect by timing how long it takes for an animal to notice and remove a piece of adhesive tape placed on its paw.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the logical relationships in B2R-mediated brain injury.
Bradykinin B2 Receptor Signaling Pathway in Brain Injury
References
- 1. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin B2 receptor antagonism: a new direction for acute stroke therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 receptor antagonism: a new direction for acute stroke therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Anatibant for Neuroprotection Following Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex pathophysiology that includes primary mechanical injury and a subsequent cascade of secondary insults. A key contributor to this secondary injury is the disruption of the blood-brain barrier (BBB) and the development of cerebral edema. The kallikrein-kinin system, and its primary effector peptide bradykinin, are strongly implicated in the inflammatory processes that increase BBB permeability. Anatibant (also known as LF-22-0542), a selective antagonist of the bradykinin B2 receptor (B2R), has been investigated as a neuroprotective agent to mitigate these effects. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in TBI, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin, a potent inflammatory mediator. Bradykinin exerts its effects primarily through the activation of the B2 receptor, which is constitutively expressed on endothelial cells of the BBB.[1] The binding of bradykinin to the B2R initiates a signaling cascade that ultimately increases the permeability of the BBB, leading to vasogenic edema and neuronal damage.
This compound is a non-peptide, selective B2R antagonist that competitively inhibits the binding of bradykinin to its receptor.[2] By blocking this interaction, this compound is hypothesized to prevent the downstream signaling that leads to BBB disruption, thereby reducing cerebral edema and its detrimental consequences.[2] Preclinical studies have demonstrated that this compound can cross the blood-brain barrier.
Signaling Pathway of Bradykinin B2 Receptor-Mediated Blood-Brain Barrier Permeability
The activation of the B2R by bradykinin on brain endothelial cells triggers a complex signaling cascade that results in the destabilization of tight junctions and adherens junctions, the protein complexes that regulate the paracellular permeability of the BBB. The key steps in this pathway are illustrated in the diagram below.
Preclinical Evidence
This compound has been evaluated in several preclinical models of traumatic brain injury, primarily in rodents. These studies have consistently demonstrated a neuroprotective effect, characterized by a reduction in cerebral edema, intracranial pressure, and neuronal damage.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from a selection of preclinical studies investigating the efficacy of this compound in animal models of TBI.
| Study | Animal Model | TBI Induction Method | This compound Dosage | Key Outcomes |
| Zweckberger et al., 2009 | Male C57/Bl6 mice | Controlled Cortical Impact (CCI) | 3.0 mg/kg b.w. (subcutaneous bolus at 15 min and 8h post-TBI) | Intracranial Pressure (ICP): Significant reduction at 3, 6, and 10h post-injury (16.6 ± 1.67 mmHg vs. 24.40 ± 3.58 mmHg in control; p=0.002). Contusion Volume: Significant reduction at 24h post-trauma (28.28 ± 5.18 mm³ vs. 35.0 ± 3.32 mm³ in control; p=0.003). |
Experimental Protocol: Controlled Cortical Impact (CCI) in Mice
The following is a generalized protocol for inducing a controlled cortical impact injury in mice, based on methodologies reported in preclinical studies of TBI. This protocol is intended as a representative example and should be adapted and refined according to specific experimental goals and institutional guidelines.
Clinical Evidence
The clinical development of this compound for TBI has included a Phase I study to assess safety and pharmacokinetics, and a larger Phase II trial (the BRAIN Trial) to evaluate safety and efficacy.
Phase I Study in Severe TBI
A Phase I, single-dose, placebo-controlled study was conducted in 25 patients with severe TBI (Glasgow Coma Scale [GCS] < 8). Patients received a single subcutaneous injection of this compound (3.75 mg or 22.5 mg) or placebo 8-12 hours after injury.
Key Findings:
-
Pharmacokinetics: this compound demonstrated dose-proportional pharmacokinetics. Protein binding was greater than 97.7%.
-
Safety: this compound was well-tolerated with no unexpected adverse events.
-
Biomarker: Plasma and cerebrospinal fluid levels of the bradykinin metabolite BK1-5 were significantly increased after trauma, supporting the rationale for B2R antagonism.
The BRAIN Trial: A Phase II Randomized Controlled Trial
The BRAIN Trial was a multicenter, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of this compound in patients with TBI. The trial was terminated early due to the withdrawal of funding and therefore did not reach its planned sample size of 400 patients, limiting its statistical power.
Experimental Protocol:
-
Participants: 228 adults with a GCS of 12 or less and a CT scan showing intracranial trauma, randomized within 8 hours of injury.
-
Intervention: Patients were randomly allocated to one of three this compound dose groups or placebo:
-
Low Dose: 10 mg loading dose, 5 mg/day for 4 days.
-
Medium Dose: 20 mg loading dose, 10 mg/day for 4 days.
-
High Dose: 30 mg loading dose, 15 mg/day for 4 days.
-
-
Primary Outcome: Incidence of Serious Adverse Events (SAEs).
-
Secondary Outcomes: Mortality at 15 days, and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), Disability Rating Scale (DRS), and a modified Oxford Handicap Scale (HIREOS).
Quantitative Data from the BRAIN Trial
The following tables summarize the key outcomes from the BRAIN Trial. It is important to note that the results for the this compound group are for all doses combined. A breakdown of outcomes by individual dose groups is not publicly available.
Table 2: Safety and Mortality Outcomes (15 days post-randomization)
| Outcome | This compound (all doses combined) (n=163) | Placebo (n=57) | Relative Risk (95% CI) |
| At least one Serious Adverse Event (SAE) | 26.4% (43/163) | 19.3% (11/57) | 1.37 (0.76 to 2.46) |
| All-cause Mortality | 19% | 15.8% | 1.20 (0.61 to 2.36) |
Table 3: Morbidity Outcomes at Discharge
| Outcome | This compound (all doses combined) | Placebo |
| Mean Glasgow Coma Scale (GCS) | 12.48 | 13.0 |
| Mean Disability Rating Scale (DRS) | 11.18 | 9.73 |
| Mean Modified Oxford Handicap Scale (HIREOS) | 3.94 | 3.54 |
The results of the BRAIN trial showed no significant difference in SAEs or mortality between the combined this compound group and the placebo group. There was a non-significant trend towards worse outcomes on the GCS, DRS, and HIREOS scales in the this compound-treated patients. However, the premature termination of the trial significantly impacts the interpretation of these findings.
Discussion and Future Directions
This compound has a strong preclinical rationale for use in neuroprotection following TBI, with animal studies demonstrating its ability to reduce key markers of secondary brain injury. The proposed mechanism of action, antagonism of the bradykinin B2 receptor to mitigate cerebral edema, is well-supported by our understanding of TBI pathophysiology.
However, the clinical evidence remains inconclusive. While a Phase I study demonstrated safety and favorable pharmacokinetics, the pivotal Phase II BRAIN Trial was underpowered to provide definitive evidence of either benefit or harm. The non-significant trend towards worse morbidity outcomes in the treatment arm warrants careful consideration in the design of any future trials.
For drug development professionals, the story of this compound highlights the challenges of translating promising preclinical findings into clinical success in the complex and heterogeneous TBI patient population. Future research in this area may require more refined patient selection, potentially utilizing biomarkers to identify individuals most likely to benefit from B2R antagonism. Further preclinical studies could also explore optimal dosing and timing of administration in greater detail.
Conclusion
This compound remains a compound of interest for neuroprotection in TBI due to its targeted mechanism of action against a key pathway in secondary brain injury. While preclinical data are encouraging, the available clinical evidence is insufficient to support its use. Further, well-powered clinical trials would be necessary to definitively determine the safety and efficacy of this compound in patients with traumatic brain injury. This technical guide has summarized the existing data to inform future research and development in this critical area of unmet medical need.
References
Anatibant in Neurological Disorders: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anatibant, a selective non-peptide antagonist of the bradykinin B2 receptor, has emerged as a promising therapeutic candidate in the preclinical setting for a variety of neurological disorders. This technical guide provides an in-depth overview of the preclinical studies of this compound, with a focus on traumatic brain injury (TBI), ischemic stroke, and spinal cord injury (SCI). The document details the mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols, and visualizes the underlying signaling pathways. The compiled evidence suggests that by blocking the bradykinin B2 receptor, this compound effectively mitigates secondary injury cascades, including inflammation, edema, and blood-brain barrier disruption, leading to improved neurological outcomes in preclinical models.
Introduction
Neurological disorders, including traumatic brain injury (TBI), stroke, and spinal cord injury (SCI), represent a significant global health burden with limited therapeutic options. A key pathological feature common to these conditions is the inflammatory response and subsequent secondary injury cascade that exacerbates initial damage. The kallikrein-kinin system, and specifically the pro-inflammatory peptide bradykinin, has been identified as a critical mediator in this process. Bradykinin, acting through its B2 receptor, contributes to vasodilation, increased vascular permeability, and edema formation, all of which are detrimental in the context of neurological injury.[1]
This compound is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.[2] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders.[2] Preclinical research has demonstrated this compound's potential to reduce brain edema, and neuronal damage, and improve functional recovery following experimental neurological injuries.[2] This guide synthesizes the existing preclinical data to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
This compound exerts its neuroprotective effects by competitively inhibiting the binding of bradykinin to the B2 receptor. This receptor is constitutively expressed in the central nervous system and is upregulated following injury. The activation of the B2 receptor by bradykinin initiates a cascade of intracellular signaling events that contribute to neuroinflammation and secondary injury.
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11.[3] Upon bradykinin binding, the following signaling cascade is activated:
-
Gαq/11 Activation : The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
PLC Activation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
This signaling cascade ultimately leads to increased vascular permeability, vasodilation, and the production of inflammatory mediators, contributing to edema and neuronal damage. This compound, by blocking the initial binding of bradykinin to the B2 receptor, effectively inhibits these downstream effects.
Preclinical Studies in Neurological Disorders
This compound has been investigated in several preclinical models of neurological disorders, with the most robust data available for Traumatic Brain Injury.
Traumatic Brain Injury (TBI)
Preclinical studies have consistently demonstrated the neuroprotective effects of this compound in animal models of TBI. These studies have shown reductions in key pathological markers and improvements in functional outcomes.
Table 1: Quantitative Data from Preclinical TBI Studies of this compound
| Animal Model | Injury Model | This compound Dose & Administration | Key Quantitative Outcomes | Reference |
| Male C57/Bl6 mice (25-28 g) | Controlled Cortical Impact (CCI) | 3.0 mg/kg b.w. subcutaneous bolus at 15 min and 8h post-TBI | Intracranial Pressure (ICP): Significant reduction (16.6 +/- 1.67 mmHg vs. 24.40 +/- 3.58 mmHg in control; p=0.002)Contusion Volume (24h post-trauma): Significant reduction (28.28 +/- 5.18 mm³ vs. 35.0 +/- 3.32 mm³ in control; p=0.003) |
Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice
-
Animals: Male C57/Bl6 mice, weighing 25-28 g.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A craniotomy is performed over the parietal cortex.
-
The CCI device, with a specified impactor tip diameter, is used to induce a cortical contusion at a defined velocity and depth.
-
-
This compound Administration: A subcutaneous bolus of this compound (3.0 mg/kg body weight) is administered at 15 minutes and 8 hours following the TBI.
-
Outcome Measures:
-
Intracranial Pressure (ICP): Measured at 3, 6, and 10 hours post-injury using an ICP probe.
-
Contusion Volume: Quantified at 24 hours post-trauma from brain tissue sections.
-
References
The Pharmacodynamics of Anatibant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anatibant, also known as LF 16-0687, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2] Developed for the potential treatment of traumatic brain injury (TBI), its mechanism of action centers on mitigating the inflammatory effects of bradykinin, a key mediator in the kallikrein-kinin system.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Introduction
Bradykinin, acting through its B2 receptor, is a potent vasodilator and increases vascular permeability, contributing to edema formation in various pathological conditions, including traumatic brain injury.[3] By competitively blocking the B2 receptor, this compound has been shown to reduce brain edema, decrease intracranial pressure, and improve neurological outcomes in preclinical models of TBI. This document collates the key pharmacodynamic data and methodologies from pivotal studies to serve as a comprehensive resource for researchers in the field.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, bradykinin, from activating the receptor and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of bradykinin-induced increases in vascular permeability, a critical factor in the formation of cerebral edema following TBI.
Signaling Pathway
Activation of the bradykinin B2 receptor by bradykinin typically leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to vasodilation and increased vascular permeability. This compound blocks the initial step of this pathway by preventing bradykinin from binding to the B2 receptor.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on this compound's binding affinity and functional antagonism from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity of this compound (LF 16-0687)
| Receptor Type | Species | Tissue/Cell Line | Ki (nM) | Reference |
| Recombinant B2 | Human | CHO cells | 0.67 | |
| Recombinant B2 | Rat | CHO cells | 1.74 | |
| Recombinant B2 | Guinea-pig | CHO cells | 1.37 | |
| Native B2 | Human | Umbilical Vein | 0.89 | |
| Native B2 | Rat | Uterus | 0.28 | |
| Native B2 | Guinea-pig | Ileum | 0.98 |
Table 2: In Vitro Functional Antagonist Activity of this compound (LF 16-0687)
| Assay | Cell Line/Tissue | Species | Parameter | Value | Reference |
| Bradykinin-induced IP1, IP2, IP3 formation | INT407 cells | Human | pKB | 8.5, 8.6, 8.7 | |
| Bradykinin-mediated contraction | Human Umbilical Vein | Human | pA2 | 9.1 | |
| Bradykinin-mediated contraction | Rat Uterus | Rat | pA2 | 7.7 | |
| Bradykinin-mediated contraction | Guinea-pig Ileum | Guinea-pig | pA2 | 9.1 |
Table 3: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Species | This compound Dose | Effect | Reference |
| Controlled Cortical Impact (TBI) | Mouse | 3.0 mg/kg (s.c.) | ↓ Intracranial Pressure (ICP) by 32%↓ Contusion Volume by 19% | |
| Bradykinin-induced Edema | Rat | 1.1 µmol/kg (s.c.) | ↓ Stomach Edema by 69%↓ Duodenum Edema by 65%↓ Pancreas Edema by 56% | |
| Closed Head Trauma | Rat | 3 mg/kg (s.c.) | ↓ Brain Tissue Prostaglandin E2 (PGE2) levels |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the pharmacodynamics of this compound.
In Vitro Receptor Binding Assay (Competition Binding)
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, rat, or guinea-pig bradykinin B2 receptor, or from tissues endogenously expressing the native receptor (e.g., human umbilical vein, rat uterus, guinea-pig ileum).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Radioligand: [3H]bradykinin is used as the radiolabeled ligand.
-
Competition Assay: A fixed concentration of [3H]bradykinin is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]bradykinin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Traumatic Brain Injury Model (Controlled Cortical Impact)
Objective: To evaluate the effect of this compound on intracranial pressure and contusion volume following TBI.
General Protocol:
-
Animal Model: Male C57/Bl6 mice are commonly used.
-
Anesthesia: Animals are anesthetized.
-
Surgical Procedure: A craniotomy is performed to expose the cerebral cortex.
-
Controlled Cortical Impact (CCI): A pneumatic or electromagnetic impactor is used to induce a standardized cortical injury.
-
This compound Administration: this compound (e.g., 3.0 mg/kg) is administered subcutaneously at specific time points post-injury (e.g., 15 minutes and 8 hours).
-
Intracranial Pressure (ICP) Monitoring: ICP is measured at various time points after injury.
-
Histological Analysis: At the end of the experiment (e.g., 24 hours post-injury), animals are euthanized, and brains are collected for histological analysis to quantify the contusion volume.
-
Data Analysis: ICP and contusion volume are compared between this compound-treated and vehicle-treated groups.
Clinical Studies
This compound has been investigated in clinical trials for the treatment of TBI. A randomized, placebo-controlled trial (The BRAIN TRIAL) was initiated but was terminated early. The trial aimed to evaluate the safety and efficacy of different doses of this compound in patients with TBI. Due to the early termination, the study did not provide conclusive evidence of benefit or harm.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist. In vitro studies have demonstrated its high affinity for the B2 receptor across multiple species. Preclinical in vivo studies have shown its efficacy in reducing key pathological features of traumatic brain injury, such as cerebral edema and increased intracranial pressure. While clinical development was halted, the pharmacodynamic profile of this compound provides a strong foundation for the continued investigation of bradykinin B2 receptor antagonism as a therapeutic strategy for conditions involving increased vascular permeability and inflammation.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Anatibant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anatibant (formerly LF 16-0687) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor. Developed as a potential therapeutic for traumatic brain injury (TBI), this compound's journey from discovery through preclinical and clinical evaluation provides a compelling case study in translational medicine. This document provides an in-depth technical overview of this compound, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical findings that ultimately defined its developmental trajectory.
Introduction: The Rationale for Bradykinin B2 Receptor Antagonism in Traumatic Brain Injury
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including neuroinflammation and breakdown of the blood-brain barrier (BBB), leading to cerebral edema and increased intracranial pressure (ICP).[1] Bradykinin, a pro-inflammatory peptide, is a key mediator in this process.[1] Upon tissue injury, bradykinin is released and acts on its receptors, primarily the constitutively expressed B2 receptor, to increase vascular permeability.[1] This provides a strong rationale for the hypothesis that antagonizing the bradykinin B2 receptor could mitigate TBI-induced cerebral edema and improve neurological outcomes. This compound was developed to test this hypothesis.
Pharmacological Profile of this compound
This compound is a small molecule antagonist of the bradykinin B2 receptor.[2] Its development was part of a large-scale medicinal chemistry program aimed at identifying potent, non-peptide antagonists with favorable pharmacokinetic properties.[3]
In Vitro Pharmacology
This compound has demonstrated high affinity and selectivity for the bradykinin B2 receptor across multiple species.
Table 1: In Vitro Binding Affinity (Ki) of this compound for the Bradykinin B2 Receptor
| Receptor Source | Ki (nM) |
| Human (recombinant, CHO cells) | 0.67 |
| Rat (recombinant, CHO cells) | 1.74 |
| Guinea-pig (recombinant, CHO cells) | 1.37 |
| Human Umbilical Vein (native) | 0.89 |
| Rat Uterus (native) | 0.28 |
| Guinea-pig Ileum (native) | 0.98 |
Table 2: Functional Antagonism (pA2) of this compound in Isolated Tissues
| Tissue | pA2 |
| Human Umbilical Vein | 9.1 |
| Rat Uterus | 7.7 |
| Guinea-pig Ileum | 9.1 |
Preclinical In Vivo Pharmacology
Preclinical studies in animal models of TBI demonstrated the potential of this compound to reduce key pathologies associated with secondary brain injury.
Table 3: In Vivo Efficacy of this compound in Animal Models of Traumatic Brain Injury
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Closed Head Trauma (Rat) | 1.1 mmol/kg, subcutaneous | -69% reduction in BK-induced stomach edema-65% reduction in BK-induced duodenum edema-56% reduction in BK-induced pancreas edema | |
| Controlled Cortical Impact (Mouse) | 3.0 mg/kg, subcutaneous (15 min & 8h post-TBI) | Significant reduction in intracranial pressure (16.6 mmHg vs. 24.4 mmHg in control)Significant reduction in contusion volume (28.28 mm³ vs. 35.0 mm³ in control) |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to the B2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the physiological responses of vasodilation and increased vascular permeability.
Caption: Bradykinin B2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Drug Discovery and Development Workflow for this compound
The development of this compound followed a classical pharmaceutical pipeline, from initial target identification to clinical trials.
Caption: High-level workflow of the discovery and development of this compound.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO cells).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific binding control: High concentration of unlabeled bradykinin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Dilute cell membranes in ice-cold assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.
-
Add the diluted cell membranes to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding).
In Vivo Closed-Head Trauma Model (Rat)
This model is used to assess the neuroprotective effects of a compound following a diffuse brain injury.
Procedure:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Make a midline scalp incision to expose the skull.
-
Place a metallic disc on the skull between the coronal and lambdoid sutures.
-
A weight of a specific mass is dropped from a predetermined height through a guide tube onto the metallic disc.
-
After the impact, remove the disc and suture the scalp incision.
-
Administer the test compound (this compound) at specified time points post-injury.
-
Assess neurological function and brain edema at various time points after the injury.
In Vivo Controlled Cortical Impact (CCI) Model (Mouse)
The CCI model creates a focal and reproducible cortical contusion.
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
An impactor tip of a specific diameter is accelerated to a controlled velocity to impact the exposed dura.
-
The impactor is held at a specific depth for a defined duration (dwell time).
-
After the impact, the bone flap may be replaced, and the scalp is sutured.
-
Administer the test compound (this compound) at specified time points post-injury.
-
Measure outcomes such as intracranial pressure, contusion volume, and neurological deficits.
Clinical Development
This compound progressed to clinical trials for the treatment of TBI.
Phase I Clinical Trial
A Phase I study was conducted in patients with severe TBI (Glasgow Coma Scale < 8).
Table 4: Pharmacokinetic Parameters of this compound in Severe TBI Patients
| Parameter | Value |
| Doses Administered (subcutaneous) | 3.75 mg and 22.5 mg |
| Protein Binding | >97.7% |
| Key Observation | Dose-proportional pharmacokinetics (Cmax and AUC) |
The study concluded that this compound was well-tolerated in this patient population.
The 'BRAIN' Trial (Phase II)
A randomized, placebo-controlled Phase II trial (the BRAIN trial) was initiated to evaluate the safety and efficacy of this compound in adults with a GCS score of 12 or less within eight hours of injury. The trial was prematurely terminated by the sponsor, and thus was underpowered to provide definitive evidence of benefit or harm.
Table 5: Key Outcomes of the Terminated BRAIN Trial
| Outcome | This compound Group (n=163) | Placebo Group (n=57) | Relative Risk (95% CI) |
| At least one Serious Adverse Event | 26.4% | 19.3% | 1.37 (0.76 to 2.46) |
| All-cause Mortality | 19.0% | 15.8% | 1.20 (0.61 to 2.36) |
| Mean Glasgow Coma Scale at discharge | 12.48 | 13.0 | - |
| Mean Disability Rating Scale | 11.18 | 9.73 | - |
| Mean Modified Oxford Handicap Scale (HIREOS) | 3.94 | 3.54 | - |
The results showed a non-significant trend towards worse outcomes in the this compound-treated group for all morbidity measures.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor. Its development was supported by a strong scientific rationale and promising preclinical data in models of TBI. However, the clinical development program was halted due to the termination of the Phase II BRAIN trial, which, although underpowered, did not suggest a clinical benefit and indicated a potential for worse outcomes. The story of this compound's development underscores the challenges of translating preclinical findings in complex indications like TBI into clinical efficacy and highlights the critical importance of adequately powered clinical trials.
References
Methodological & Application
Anatibant: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anatibant is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator in the kallikrein-kinin system, is released during inflammation and is known to increase the permeability of the blood-brain barrier, contributing to cerebral edema following traumatic brain injury (TBI).[2][3] By blocking the B2 receptor, this compound has been investigated for its potential neuroprotective effects, specifically in reducing brain edema and improving neurological outcomes after experimental TBI.[1][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in relevant in vivo models.
Mechanism of Action
This compound functions by competitively inhibiting the binding of bradykinin to its B2 receptor. This action is crucial in pathological conditions where bradykinin levels are elevated, such as in TBI. The binding of bradykinin to the B2 receptor on endothelial cells is a key step in a signaling cascade that leads to increased vascular permeability and subsequent edema formation. By antagonizing this receptor, this compound is proposed to mitigate these effects.
Signaling Pathway
Caption: this compound's mechanism of action in TBI.
Quantitative Data Summary
Preclinical Data in a Mouse Model of TBI
| Parameter | Vehicle Control | This compound-Treated | Reference |
| Dose | - | 3.0 mg/kg | |
| Route of Administration | Subcutaneous | Subcutaneous | |
| Dosing Schedule | Post-injury | 15 minutes and 8 hours post-TBI | |
| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | |
| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 |
Phase I Clinical Trial Data in Severe TBI Patients
| Parameter | Low Dose | High Dose | Reference |
| Dose | 3.75 mg | 22.5 mg | |
| Route of Administration | Single subcutaneous injection | Single subcutaneous injection | |
| Time of Administration | 8-12 hours post-injury | 8-12 hours post-injury | |
| Protein Binding | >97.7% | >97.7% |
Experimental Protocols
Traumatic Brain Injury (TBI) Model in Mice
This protocol is designed to assess the neuroprotective effects of this compound by evaluating its impact on intracranial pressure (ICP) and brain tissue damage following a controlled cortical impact (CCI).
Experimental Workflow
Caption: Workflow for TBI model and this compound evaluation.
Methodology:
-
Animals: Male C57/Bl6 mice (25-28 g) are commonly used.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region.
-
-
Controlled Cortical Impact (CCI):
-
Induce a standardized cortical contusion using a CCI device.
-
-
Drug Administration:
-
Administer this compound (e.g., 3.0 mg/kg) or a vehicle control via subcutaneous bolus injection at specified time points post-injury (e.g., 15 minutes and 8 hours).
-
-
Intracranial Pressure (ICP) Monitoring:
-
Measure ICP at various time points after the injury (e.g., 3, 6, and 10 hours) using an ICP probe.
-
-
Histopathological Analysis:
-
At 24 hours post-trauma, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process for histological staining (e.g., hematoxylin and eosin) to determine the contusion volume.
-
-
Data Analysis:
-
Compare ICP values and contusion volumes between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This is a classic and widely utilized model to evaluate the anti-inflammatory properties of compounds. The injection of carrageenan into the rat paw elicits an acute inflammatory response characterized by edema, which can be quantified.
Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and compare the results between the this compound-treated and vehicle-treated groups.
Safety and Toxicology
Phase I clinical trials in healthy volunteers and patients with severe TBI have shown that this compound is generally well-tolerated when administered as a single subcutaneous injection. However, local injection site reactions, including pain, inflammation, and nodule formation, have been reported. A subsequent Phase III trial (the BRAIN TRIAL) was terminated early, and the results did not provide reliable evidence of benefit or harm, indicating the need for further investigation into its safety and efficacy in a larger patient population.
Conclusion
This compound shows promise as a therapeutic agent for conditions involving bradykinin B2 receptor-mediated pathology, particularly in the context of TBI-induced cerebral edema. The in vivo protocols described provide a framework for further preclinical investigation into its efficacy and mechanism of action. Researchers should adhere to ethical guidelines and institutional animal care and use committee (IACUC) regulations when conducting these studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anatibant Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anatibant, also known as LF 16-0687 Ms, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator in the kallikrein-kinin system, is involved in inflammatory processes and is known to increase the permeability of the blood-brain barrier, contributing to brain edema following traumatic brain injury (TBI).[1] this compound has been investigated for its neuroprotective effects, primarily in animal models of TBI, where it has been shown to reduce brain edema and improve neurological outcomes.[1] These application notes provide a summary of a detailed protocol for the dosage and administration of this compound in rodent models, based on findings from various preclinical studies.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and administration in rodent models from key studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Indication | Mouse Strain | Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | C57/Bl6 | 3.0 mg/kg b.w. | Subcutaneous (SC) bolus | 15 minutes and 8 hours post-TBI | Significant reduction in intracranial pressure and contusion volume. | [1] |
| Traumatic Brain Injury (TBI) | Not Specified | 1, 3, or 10 mg/kg | Not Specified | 30 minutes post-CHT | Data presented in a systematic review of animal model studies. |
Table 2: this compound Dosage and Administration in Rat Models
| Indication | Rat Strain | Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Not Specified | 0.75-4.5 mg/kg | Not Specified | 1 hour post-trauma | Significantly reduced brain edema by a maximum of 70% and improved neurological recovery. | |
| Traumatic Brain Injury (TBI) | Not Specified | 2.25 mg/kg | Not Specified | 1, 2, and 4 hours post-CHT | Significantly reduced the extent of edema. | [1] |
| Traumatic Brain Injury (TBI) | Not Specified | 3 mg/kg (low dose) and 30 mg/kg (high dose) | Subcutaneous (SC) | 5 ± 2 minutes post-trauma | Systematic review data. | |
| Traumatic Brain Injury (TBI) | Not Specified | 2.5 mg/kg | Not Specified | Not Specified | Systematic review data. | |
| Traumatic Brain Injury (TBI) | Not Specified | 0.75 mg/kg and 2.25 mg/kg | Not Specified | Twice at 1 and 8 hours post-injury | Systematic review data. |
Note: CHT refers to Closed Head Trauma.
Signaling Pathway
This compound exerts its effect by blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The binding of bradykinin to its B2 receptor typically initiates a signaling cascade that contributes to inflammation and increased vascular permeability. This compound's antagonism of this receptor disrupts these downstream pathways.
Caption: this compound blocks the bradykinin B2 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rodent models.
Protocol 1: Subcutaneous (SC) Injection in Mice
This protocol is adapted from a study investigating this compound in a mouse model of TBI.
Materials:
-
This compound (LF 16-0687)
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the accurate dose.
-
Handle the mouse gently to minimize stress.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the sterile vehicle. The concentration should be calculated to allow for the desired dose in a reasonable injection volume (typically 0.1-0.2 mL for a 25-30g mouse).
-
Ensure the solution is at room temperature before injection.
-
-
Injection Technique:
-
Restrain the mouse by gently scruffing the skin at the back of the neck.
-
Wipe the injection site (dorsal midline, between the shoulder blades) with 70% ethanol.
-
Create a "tent" of skin at the injection site by lifting it with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Caption: Workflow for subcutaneous injection of this compound in mice.
Protocol 2: Subcutaneous (SC) Injection in Rats
This protocol is based on general guidelines for rodent injections and findings from studies using rat models of TBI.
Materials:
-
This compound (LF 16-0687 Ms)
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1-3 mL) and needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat.
-
Properly restrain the rat. For a one-person procedure, grasp the rat firmly by the loose skin over the shoulders. For a two-person procedure, one person can restrain the animal while the other performs the injection.
-
-
Drug Preparation:
-
Prepare the this compound solution as described in Protocol 1, adjusting the concentration for the larger injection volume appropriate for a rat (typically up to 5 mL/kg per site).
-
Warm the solution to room temperature.
-
-
Injection Technique:
-
Clean the injection site (dorsal midline, between the shoulder blades, or the flank) with 70% ethanol.
-
Lift a fold of skin to create a tent.
-
Insert the needle, bevel up, into the subcutaneous space at the base of the tent.
-
Aspirate to check for blood. If none is present, proceed with the injection.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure.
-
Return the rat to its cage and observe for any signs of distress.
-
Important Considerations
-
Vehicle Selection: The vehicle used to dissolve this compound should be sterile and non-irritating. Sterile saline (0.9%) is a common choice.
-
Aseptic Technique: All injections should be performed using aseptic techniques to prevent infection. This includes using sterile needles, syringes, and solutions.
-
Animal Welfare: Proper handling and restraint techniques are crucial to minimize stress and discomfort to the animals.
-
Data in Non-Rodent Species: There is a notable lack of published data on the dosage and administration of this compound in non-rodent animal models such as rabbits, dogs, and pigs. Researchers planning to use this compound in these species will need to conduct pilot studies to determine appropriate and safe dosing regimens.
Conclusion
This compound has shown promise in preclinical studies, particularly in rodent models of traumatic brain injury. The protocols and data presented here provide a foundation for researchers working with this compound. Adherence to proper experimental technique and animal welfare guidelines is paramount for obtaining reliable and reproducible results. Further research is warranted to establish the pharmacokinetic and pharmacodynamic profiles of this compound in a wider range of animal models.
References
Application Notes and Protocols: The Controlled Cortical Impact (CCI) Model and the Therapeutic Potential of Anatibant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Controlled Cortical Impact (CCI) model, a widely used preclinical model of traumatic brain injury (TBI), and detail the application of Anatibant, a selective Bradykinin B2 receptor antagonist, as a potential therapeutic agent. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction to the Controlled Cortical Impact (CCI) Model
The Controlled Cortical Impact (CCI) model is a highly reproducible and scalable experimental model of TBI that induces a focal contusion by the rapid impact of a pneumatically or electromagnetically driven piston onto the exposed dura mater.[1][2] This model allows for precise control over injury parameters such as impact velocity, depth, and dwell time, enabling researchers to generate graded injuries from mild to severe.[2][3] The CCI model effectively replicates many of the hallmark features of clinical TBI, including cortical tissue loss, axonal injury, blood-brain barrier disruption, edema, and subsequent neurological deficits.[4] It is a valuable tool for investigating the pathophysiology of TBI and for the preclinical evaluation of neuroprotective therapies.
This compound: A Bradykinin B2 Receptor Antagonist for TBI
This compound (also known as LF 16-0687) is a potent and selective, non-peptide antagonist of the Bradykinin B2 receptor. Bradykinin, a pro-inflammatory peptide, is released following tissue injury and contributes to the secondary injury cascade in TBI by increasing blood-brain barrier permeability and promoting cerebral edema. By blocking the B2 receptor, this compound has been shown to reduce these pathological processes in preclinical TBI models, suggesting its therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a key preclinical study investigating the efficacy of this compound in a mouse model of CCI.
Table 1: Effect of this compound on Intracranial Pressure (ICP) Following CCI in Mice
| Treatment Group | ICP at 3h post-injury (mmHg ± SD) | ICP at 6h post-injury (mmHg ± SD) | ICP at 10h post-injury (mmHg ± SD) |
| CCI + Vehicle | 24.40 ± 3.58 | - | - |
| CCI + this compound (3.0 mg/kg) | 16.60 ± 1.67 | - | - |
| p-value | p = 0.002 | - | - |
Data extracted from a study in male C57/Bl6 mice subjected to CCI. This compound was administered subcutaneously at 15 minutes and 8 hours post-TBI.
Table 2: Effect of this compound on Contusion Volume Following CCI in Mice
| Treatment Group | Contusion Volume at 24h post-injury (mm³ ± SD) |
| CCI + Vehicle | 35.0 ± 3.32 |
| CCI + this compound (3.0 mg/kg) | 28.28 ± 5.18 |
| p-value | p = 0.003 |
Data extracted from the same study as Table 1.
Experimental Protocols
Controlled Cortical Impact (CCI) Protocol - Rat Model
This protocol describes a standard procedure for inducing a moderate-to-severe CCI injury in adult rats.
Materials:
-
Adult male Sprague-Dawley rats (280-320g)
-
CCI device (pneumatic or electromagnetic) with a 5-6 mm impactor tip
-
Stereotaxic frame
-
Anesthesia machine with isoflurane
-
Induction chamber
-
Temperature controller and heating pad
-
Surgical drill with trephine bit
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing materials
-
Saline solution
-
Betadine or other antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with 4% isoflurane in an induction chamber. Once anesthetized, maintain anesthesia with 2% isoflurane delivered via a nose cone on the stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature at 37°C.
-
Surgical Procedure: Secure the rat in the stereotaxic frame. Make a midline incision on the scalp to expose the skull. Retract the soft tissues to clearly visualize the skull surface.
-
Craniotomy: Using a surgical drill, perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) between bregma and lambda, lateral to the sagittal suture. Carefully remove the bone flap without disturbing the underlying dura mater.
-
Injury Induction: Position the CCI device impactor tip perpendicular to the dural surface at the center of the craniotomy. Lower the impactor tip until it just touches the dura. Set the desired impact parameters (e.g., velocity: 4 m/s, depth: 2.0 mm, dwell time: 150 ms). Induce the cortical impact.
-
Post-operative Care: After the impact, replace the bone flap (optional, depending on the study design). Suture the scalp incision. Administer post-operative analgesics as per institutional guidelines. Monitor the animal during recovery from anesthesia.
Controlled Cortical Impact (CCI) Protocol - Mouse Model
This protocol is adapted for use in mice, accounting for their smaller size.
Materials:
-
Adult male C57/Bl6 mice (25-30g)
-
CCI device with a 3-4.5 mm impactor tip
-
Stereotaxic frame
-
Anesthesia machine with isoflurane
-
Induction chamber
-
Temperature controller and heating pad
-
Surgical drill with trephine bit
-
Surgical instruments
-
Suturing materials or tissue adhesive
-
Saline solution
-
Betadine or other antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 3% isoflurane in an induction chamber and maintain with 1.5-2% isoflurane via a nose cone. Prepare the surgical site as described for the rat protocol.
-
Surgical Procedure: Secure the mouse in the stereotaxic frame. Make a midline scalp incision to expose the skull.
-
Craniotomy: Perform a craniotomy (typically 3-4.5 mm in diameter) over the parietal cortex. Carefully remove the bone flap.
-
Injury Induction: Position the impactor tip as described for the rat. Set the impact parameters (e.g., velocity: 3.5 m/s, depth: 1.0 mm, dwell time: 150 ms). Induce the cortical impact.
-
Post-operative Care: Suture the incision or close with tissue adhesive. Provide appropriate post-operative care and monitoring.
This compound Administration Protocol
This protocol is based on a study demonstrating the efficacy of this compound in a mouse CCI model.
Materials:
-
This compound (LF 16-0687)
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle to achieve the desired final concentration for a 3.0 mg/kg body weight dosage.
-
Administration:
-
The first dose is administered as a subcutaneous bolus injection 15 minutes after the CCI-induced injury.
-
A second dose is administered 8 hours after the TBI.
-
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle solution at the same time points.
Visualizations
Bradykinin B2 Receptor Signaling Pathway in Inflammation
References
- 1. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]
- 2. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 3. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anatibant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anatibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] Bradykinin, a key mediator in inflammatory processes, exerts its effects through the B2R, a G protein-coupled receptor.[3][4] Activation of the B2R triggers a cascade of intracellular signaling events, leading to physiological responses such as vasodilation, increased vascular permeability, and pain.[3] this compound's ability to block this interaction makes it a valuable tool for investigating the roles of the bradykinin system in various physiological and pathological processes, particularly in the context of inflammation and neurological conditions like traumatic brain injury. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
This compound Potency and Properties
| Parameter | Species/System | Value | Reference |
| Ki | Human recombinant B2 receptor | 0.67 nM | MedChemExpress |
| Rat recombinant B2 receptor | 1.74 nM | MedChemExpress | |
| Guinea-pig recombinant B2 receptor | 1.37 nM | MedChemExpress | |
| Solubility | DMSO | 55 mg/mL (70.1 mM) | TargetMol |
| Storage (Powder) | -20°C | 3 years | TargetMol |
| Storage (Stock Solution) | -80°C | 1 year | TargetMol |
Note: IC50 values for this compound in specific cell-based functional assays are not widely reported in publicly available literature. Researchers should determine the optimal concentration range for their specific cell type and assay.
Signaling Pathway
The bradykinin B2 receptor is primarily coupled to Gq and Gi proteins. Upon bradykinin binding, Gq activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes like proliferation and inflammation. This compound blocks the initial binding of bradykinin to the B2R, thereby inhibiting these downstream effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to working concentrations for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
Calibrated pipettes and sterile tips
Procedure:
1. Preparation of a 10 mM Stock Solution: a. This compound is readily soluble in DMSO. To prepare a 10 mM stock solution, dissolve 7.85 mg of this compound (Molecular Weight: 784.58 g/mol ) in 1 mL of sterile DMSO. b. Gently vortex or sonicate to ensure complete dissolution. c. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
2. Storage of Stock Solution: a. Store the aliquoted stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
3. Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. A starting range of 1 nM to 1 µM is suggested based on the potency of similar bradykinin B2 receptor antagonists. d. Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Bradykinin-Induced Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the bradykinin B2 receptor
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bradykinin solution
-
This compound working solutions
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
This compound Pre-incubation: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells and incubate at room temperature for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading (excitation ~485 nm, emission ~520 nm).
-
Bradykinin Stimulation: Add a pre-determined concentration of bradykinin (that elicits a submaximal response) to each well and immediately begin kinetic fluorescence readings for 2-5 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibition of the bradykinin-induced calcium response at each concentration of this compound to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effect of this compound in a cell-based experiment.
References
- 1. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In various tumour cell lines the peptide bradykinin B2 receptor antagonist, Hoe 140 (Icatibant), may act as mitogenic agonist - PMC [pmc.ncbi.nlm.nih.gov]
Anatibant solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anatibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. It is under investigation for its therapeutic potential in conditions where the bradykinin system is implicated, such as in traumatic brain injury. These application notes provide detailed information on the solubility of this compound, protocols for its dissolution, and an overview of its mechanism of action within the bradykinin signaling pathway.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound dihydrochloride.
| Solvent | Concentration | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL[1] | 70.1 mM[1] | Sonication is recommended to aid dissolution[1]. |
| Water | Predicted: 0.000654 mg/mL | - | This is a predicted value for the free base and suggests very low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride (Molecular Weight: 784.58 g/mol ) in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound dihydrochloride is calculated as follows: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 784.58 g/mol * (1000 mg / 1 g) = 7.85 mg
-
Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 7.85 mg of this compound dihydrochloride powder into the tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound dihydrochloride powder.
-
Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Solubility Assessment
This protocol outlines a general workflow for determining the kinetic solubility of a compound like this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., Water, Ethanol, Methanol, PBS)
-
96-well microplate (UV-transparent)
-
Plate reader with nephelometry or UV-Vis absorbance capabilities
-
High-concentration stock solution of this compound in DMSO (e.g., 50 mM)
-
Multichannel pipette
Procedure:
-
Prepare solvent plate: Add a fixed volume (e.g., 198 µL) of each test solvent to the wells of a 96-well plate.
-
Prepare compound dilutions: Serially dilute the high-concentration this compound stock solution in DMSO.
-
Add compound to solvent: Add a small volume (e.g., 2 µL) of the this compound-DMSO solutions to the wells containing the test solvents, creating a range of final compound concentrations.
-
Incubate and mix: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).
-
Measure precipitation: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation.
-
Data analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or absorbance is observed, indicating the onset of precipitation.
Mandatory Visualizations
Caption: Bradykinin B2 receptor signaling and this compound's inhibitory action.
Caption: A general workflow for determining the kinetic solubility of a compound.
References
Application Notes and Protocols: Bradykinin B2 Receptor Binding Assay Using Anatibant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are integral to various physiological and pathological processes, including inflammation, pain, and vasodilation.[1] The bradykinin B2 receptor is constitutively expressed in a multitude of tissues and mediates the majority of the acute physiological responses to bradykinin.[2] This makes the B2 receptor a prime therapeutic target for a range of disorders. Anatibant (also known as LF16-0687Ms) is a potent and selective, non-peptide antagonist of the Bradykinin B2 receptor.[3][4] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds, such as this compound, to the human Bradykinin B2 receptor.
Bradykinin B2 Receptor Signaling Pathway
Upon activation by its endogenous ligand bradykinin, the B2 receptor couples to Gαq and Gαi proteins.[4] Activation of Gαq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). Concurrently, coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for Measuring Intracranial Pressure Following Anatibant Treatment
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Procedures for the Assessment of Anatibant Efficacy on Intracranial Pressure
Introduction
This compound is a selective, non-peptide antagonist of the bradykinin B2 receptor.[1] In the context of neurological injury, particularly traumatic brain injury (TBI), the activation of the bradykinin B2 receptor is implicated in the breakdown of the blood-brain barrier (BBB), leading to cerebral edema and a subsequent increase in intracranial pressure (ICP).[2][3][4] Elevated ICP is a critical secondary injury mechanism that can exacerbate initial brain trauma and is associated with poor patient outcomes.[4] this compound is hypothesized to mitigate this pathological cascade by blocking the B2 receptor, thereby reducing BBB permeability, cerebral edema, and consequently, intracranial hypertension.
These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical measurement of ICP to evaluate the therapeutic potential of this compound.
Mechanism of Action of this compound on Intracranial Pressure
Following a primary brain injury, a cascade of inflammatory events is initiated. The kallikrein-kinin system is activated, leading to the production of bradykinin. Bradykinin binds to its B2 receptors on the endothelial cells of the BBB. This binding triggers a signaling pathway that increases vascular permeability, allowing fluid and proteins to leak from the blood into the brain parenchyma, resulting in vasogenic edema. This accumulation of fluid within the rigid cranial vault leads to a dangerous increase in ICP. This compound competitively inhibits the binding of bradykinin to the B2 receptor, thereby attenuating the inflammatory response, stabilizing the BBB, and reducing cerebral edema and ICP.
Preclinical Evaluation of this compound
Animal Models
Various animal models can be utilized to induce a measurable increase in ICP and to test the efficacy of this compound. A commonly used and well-characterized model is the Controlled Cortical Impact (CCI) injury model in rodents.
Experimental Protocol: CCI Injury and ICP Monitoring in Rats
This protocol outlines the induction of TBI using the CCI model and subsequent ICP measurement following this compound administration.
Materials:
-
Male Sprague-Dawley or C57/Bl6 mice (25-30g)
-
This compound (LF 16-0687)
-
Anesthetic (e.g., isoflurane)
-
Controlled Cortical Impact device
-
Stereotaxic frame
-
ICP monitoring system (e.g., fiber-optic pressure transducer, fluid-filled telemetry catheters)
-
Surgical instruments
-
Dental cement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill.
-
CCI Injury: Position the CCI device perpendicular to the cortical surface and induce the injury with defined parameters (e.g., impactor tip diameter, velocity, depth, and duration).
-
ICP Probe Implantation:
-
Epidural Placement: Create a small burr hole contralateral to the injury site. Insert an ICP monitoring screw and an anchoring screw. Insert the fiber-optic pressure transducer through the monitoring screw to the epidural space. Seal with dental cement to ensure an airtight closure.
-
Intraparenchymal Placement: Alternatively, a probe can be placed directly into the brain parenchyma.
-
-
This compound Administration: Administer this compound or placebo subcutaneously at predetermined time points post-injury (e.g., 15 minutes and 8 hours after TBI). A typical dose used in mice is 3.0 mg/kg body weight.
-
ICP Monitoring: Continuously record ICP for a specified duration (e.g., 24-72 hours).
-
Data Analysis: Analyze the ICP recordings to compare the mean ICP between the this compound-treated and placebo groups at various time points.
Expected Data and Presentation
The quantitative data from preclinical studies should be summarized in a clear and structured table for easy comparison.
| Treatment Group | N | ICP at 3h (mmHg ± SEM) | ICP at 6h (mmHg ± SEM) | ICP at 10h (mmHg ± SEM) | Contusion Volume at 24h (mm³ ± SEM) |
| Placebo | 6 | 24.40 ± 3.58 | - | - | 35.0 ± 3.32 |
| This compound (3.0 mg/kg) | 6 | 16.60 ± 1.67 | - | - | 28.28 ± 5.18 |
| p-value | p=0.002 | - | - | p=0.003 |
Data adapted from an experimental TBI study in mice.
Clinical Investigation of this compound
Patient Population
Patients with severe TBI (Glasgow Coma Scale score < 8) who are candidates for invasive ICP monitoring are the primary population for clinical trials of this compound.
Clinical Protocol: ICP Monitoring in TBI Patients
This protocol describes the measurement of ICP in severe TBI patients treated with this compound.
Inclusion Criteria:
-
Adult patients with severe TBI (GCS ≤ 8).
-
Abnormal CT scan findings consistent with trauma.
-
Within 8 hours of injury.
Exclusion Criteria:
-
Penetrating head injury.
-
Pre-existing neurological disorders.
-
Contraindications to ICP monitoring.
Procedure:
-
Standard of Care: All patients receive standard TBI management according to established guidelines.
-
ICP Monitor Placement: An ICP monitor (e.g., external ventricular drain or intraparenchymal probe) is placed by a neurosurgeon. The transducer is zeroed at the level of the foramen of Monro.
-
Randomization and Blinding: Patients are randomized in a double-blind manner to receive either this compound or a placebo.
-
Drug Administration: this compound or placebo is administered via subcutaneous injection at specified doses (e.g., 3.75 mg or 22.5 mg) at a set time after injury (e.g., 8-12 hours).
-
Continuous Monitoring: ICP and cerebral perfusion pressure (CPP) are continuously monitored and recorded. Other relevant physiological parameters (e.g., mean arterial pressure) are also monitored.
-
Data Collection and Analysis: ICP data is collected at frequent intervals. The primary endpoint may be the incidence of raised ICP or the mean ICP over a defined period. Statistical analysis is performed to compare the treatment and placebo groups.
Data Presentation for Clinical Trials
Clinical trial data should be presented in a structured format to allow for clear interpretation of the results.
| Outcome Measure | Placebo (n=57) | This compound (Combined Doses) (n=163) | Relative Risk (95% CI) |
| At least one Serious Adverse Event | 19.3% (11/57) | 26.4% (43/163) | 1.37 (0.76 to 2.46) |
| All-cause Mortality | 15.8% | 19.0% | 1.20 (0.61 to 2.36) |
| Mean GCS at Discharge | 13.0 | 12.48 | - |
Data from "The BRAIN Trial". Note: This trial did not show a significant benefit for this compound and was stopped early.
Conclusion
The protocols and application notes provided herein offer a standardized framework for the investigation of this compound's effect on intracranial pressure. Adherence to these methodologies will facilitate the generation of robust and comparable data, which is essential for the accurate evaluation of this compound as a potential therapeutic agent for the management of elevated ICP in the context of traumatic brain injury. While preclinical studies have shown promise, clinical trial results have been inconclusive, highlighting the need for further well-designed studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebloodtrials.org [thebloodtrials.org]
- 4. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Anatibant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro models and experimental protocols for evaluating the efficacy of Anatibant, a selective, non-peptide antagonist of the bradykinin B2 receptor.[1] this compound has been investigated for its potential therapeutic effects, particularly in the context of traumatic brain injury, due to its ability to modulate the inflammatory response mediated by bradykinin.[1]
Introduction to this compound and the Bradykinin B2 Receptor
This compound, also known as LF 16-0687, is a potent and selective antagonist of the bradykinin B2 receptor.[1] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand bradykinin, activates downstream signaling pathways leading to inflammation, pain, and vasodilation. By blocking this interaction, this compound can mitigate these effects.
Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to its B2 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses.
In Vitro Models for this compound Efficacy Testing
The following in vitro models are recommended for characterizing the efficacy of this compound as a bradykinin B2 receptor antagonist.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).
Functional Assays
Functional assays measure the biological response of a cell or tissue to a stimulus. For this compound, these assays are designed to measure its ability to inhibit bradykinin-induced cellular responses.
-
Calcium Mobilization Assay: This assay measures changes in intracellular calcium concentration in response to receptor activation.
-
Inositol Phosphate (IP) Accumulation Assay: This assay quantifies the accumulation of inositol phosphates, downstream second messengers of B2 receptor activation.
-
Isolated Tissue/Organ Bath Assays: These assays use isolated tissues that express the B2 receptor (e.g., human umbilical vein, rat uterus, guinea pig ileum) to measure the antagonistic effect of a compound on agonist-induced muscle contraction.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to assess this compound's efficacy.
Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes from cells expressing the human, rat, or guinea-pig recombinant B2 receptor (e.g., CHO cells).
-
[³H]bradykinin (Radioligand).
-
Unlabeled bradykinin (for determining non-specific binding).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, [³H]bradykinin, and either this compound, unlabeled bradykinin (for non-specific binding), or buffer (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the human B2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Bradykinin (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a defined pre-incubation period.
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
Add a pre-determined concentration of bradykinin (e.g., EC80) to all wells to stimulate the cells.
-
Continue to measure the fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the bradykinin-induced calcium response and calculate the IC50 value.
Data Presentation
The following tables summarize the in vitro efficacy data for this compound (LF 16-0687) from published literature.[1]
Table 1: this compound (LF 16-0687) Binding Affinity (Ki) at Recombinant and Native Bradykinin B2 Receptors
| Receptor Source | Species | Ki (nM) |
| Recombinant B2 Receptor (CHO cells) | Human | 0.67 |
| Recombinant B2 Receptor (CHO cells) | Rat | 1.74 |
| Recombinant B2 Receptor (CHO cells) | Guinea-pig | 1.37 |
| Native B2 Receptor (Human Umbilical Vein) | Human | 0.89 |
| Native B2 Receptor (Rat Uterus) | Rat | 0.28 |
| Native B2 Receptor (Guinea-pig Ileum) | Guinea-pig | 0.98 |
Data from Pruneau et al., 1999.[1]
Table 2: Functional Antagonism of this compound (LF 16-0687) in In Vitro Assays
| Assay | Cell/Tissue Type | Parameter | Value |
| Inositol Phosphate Accumulation | INT407 cells | pKB | 8.5 - 8.7 |
| Isolated Organ Bath (Contraction) | Human Umbilical Vein | pA2 | 9.1 |
| Isolated Organ Bath (Contraction) | Rat Uterus | pA2 | 7.7 |
| Isolated Organ Bath (Contraction) | Guinea-pig Ileum | pA2 | 9.1 |
Data from Pruneau et al., 1999.
Note on Data Interpretation:
-
Ki (Inhibition Constant): A measure of the binding affinity of an antagonist. A lower Ki value indicates a higher binding affinity.
-
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, providing a measure of its potency in functional assays.
-
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for assessing the efficacy of this compound as a bradykinin B2 receptor antagonist. The quantitative data presented demonstrates the high affinity and potent antagonistic activity of this compound at the B2 receptor across different species and assay formats. These methods are essential for the preclinical evaluation of this compound and other bradykinin B2 receptor antagonists in drug discovery and development.
References
Troubleshooting & Optimization
Troubleshooting Anatibant insolubility in aqueous solutions
Welcome to the technical support center for Anatibant. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a selective, non-peptide antagonist of the bradykinin B2 receptor with a complex, hydrophobic structure (Chemical Formula: C34H36Cl2N6O5S)[1]. Its predicted water solubility is extremely low, estimated at approximately 0.000654 mg/mL[1]. This poor aqueous solubility is characteristic of many organic molecules with high hydrophobicity and is the primary reason for dissolution challenges in standard laboratory buffers.
Q2: What is the recommended starting solvent for this compound?
For initial solubilization, it is highly recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. For example, this compound hydrochloride is reported to be soluble in DMSO at concentrations up to 55 mg/mL (70.1 mM)[2]. After creating a concentrated stock solution in DMSO, it can then be serially diluted into your aqueous experimental buffer.
Q3: Can I heat or sonicate the solution to improve solubility?
Yes, gentle warming and sonication can aid in the dissolution process. After adding the solvent, briefly sonicating the mixture can help break up powder aggregates and increase the rate of dissolution[3]. If warming, use a water bath set to a gentle temperature (e.g., 37°C) and do not boil, as excessive heat can degrade the compound. Always check for precipitation after the solution returns to room temperature.
Q4: How should I store my this compound stock and working solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability[2]. Once dissolved into a stock solution (e.g., in DMSO), it is best to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions at -80°C are typically stable for up to 6 months.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
-
Cause: Direct dissolution of hydrophobic compounds like this compound in aqueous solutions is often unsuccessful due to its chemical nature.
-
Solution:
-
Do not attempt to dissolve the entire sample in buffer at once. Use a small test amount first.
-
Prepare a high-concentration stock solution in 100% DMSO first.
-
While vortexing, slowly add the DMSO stock solution dropwise into your aqueous buffer to the desired final concentration. The final concentration of DMSO should be kept as low as possible for biological assays, typically below 0.5%.
-
If precipitation occurs upon dilution, you may need to lower the final concentration of this compound in the aqueous solution.
-
Problem: The solution became cloudy or formed a precipitate after I diluted my DMSO stock into the buffer.
-
Cause: This is known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution, even with a co-solvent like DMSO.
-
Solution:
-
Reduce Final Concentration: The most straightforward solution is to prepare a more dilute working solution.
-
pH Adjustment: this compound has a predicted basic pKa of 10.94. Therefore, its solubility may be enhanced in a slightly acidic buffer (e.g., pH 5.0-6.5). Prepare your buffer at a lower pH and test for improved solubility upon dilution of the DMSO stock.
-
Use of Excipients: For in-vivo or complex in-vitro systems, formulation aids may be necessary. Consider formulating with excipients like PEG400 or suspending agents such as Carboxymethyl cellulose, which have been used for oral formulations of similar compounds.
-
Quantitative Data Summary
The following table summarizes available solubility data for this compound and its hydrochloride salt form. This data is critical for planning the preparation of stock and working solutions.
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | Water (Predicted) | 0.000654 mg/mL | Extremely low solubility predicted by ALOGPS. | |
| This compound 2HCl | DMSO | 55 mg/mL (70.1 mM) | Sonication is recommended to aid dissolution. |
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial for 30 seconds. If powder is still visible, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the clear stock solution into single-use, light-protected tubes. Store immediately at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Preparation: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Buffer Preparation: Prepare the desired volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: While gently vortexing the aqueous buffer, use a micropipette to add the required volume of the DMSO stock solution drop-by-drop beneath the surface of the buffer. This gradual addition is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Check: Once the full volume is added, vortex for another 10-15 seconds. Visually inspect the solution for any signs of cloudiness or precipitation against a dark background. If the solution is clear, it is ready for use.
Visual Guides: Pathways and Workflows
The following diagrams illustrate the relevant biological pathway for this compound and recommended troubleshooting workflows.
Caption: this compound blocks the Bradykinin B2 receptor signaling pathway.
Caption: Step-by-step workflow for dissolving this compound.
References
Potential off-target effects of Anatibant at high concentrations
Welcome to the Anatibant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and identifying potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is characterized as a potent and selective antagonist of the Bradykinin B2 receptor.[1][2][3] Its primary mechanism of action is the competitive inhibition of bradykinin binding to this receptor.[4] However, as with any small molecule, the potential for off-target interactions exists, particularly at high concentrations that may be used in in vitro experiments. Comprehensive public data on a broad off-target screening panel for this compound is limited.
Q2: Are there known off-target effects for other Bradykinin B2 receptor antagonists that might be relevant for this compound?
Yes. For example, the peptide-based B2 receptor antagonist, icatibant, has been shown to inhibit aminopeptidase N at micromolar concentrations.[5] This is a distinct mechanism from its B2 receptor antagonism. While this compound is a non-peptide molecule and may not share this specific off-target activity, this finding highlights the possibility of B2 receptor antagonists interacting with other proteins, including enzymes. Researchers should therefore consider the possibility of interactions with related G protein-coupled receptors (GPCRs) or other structurally similar binding sites.
Q3: At what concentrations should I be concerned about potential off-target effects of this compound?
Off-target effects are generally concentration-dependent. A common rule of thumb in pharmacology is to investigate potential off-target activities at concentrations 10- to 100-fold higher than the on-target IC50 or Ki value. If your experimental results are generated using this compound concentrations significantly exceeding its reported potency at the B2 receptor (which is in the low nanomolar range), the likelihood of observing effects unrelated to B2 receptor blockade increases.
Q4: How can I experimentally determine if an observed effect in my assay is due to an off-target interaction of this compound?
To determine if an unexpected experimental result is due to an off-target effect, you can employ several strategies:
-
Orthogonal Antagonism: Use a structurally different B2 receptor antagonist. If the unexpected effect is not replicated with another selective B2 antagonist, it is more likely to be an off-target effect of this compound.
-
Rescue Experiments: In a cell-based assay, if the effect is on-target, it should be rescued by the addition of high concentrations of the natural ligand, bradykinin.
-
Dose-Response Analysis: A carefully defined dose-response curve can be informative. If the unexpected effect occurs at a much higher concentration than that required for B2 receptor antagonism, it may suggest an off-target mechanism.
-
Direct Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or radioligand binding assays with a panel of receptors to identify other potential binding partners.
Troubleshooting Guide
| Issue/Observation | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected phenotypic change in cells lacking the B2 receptor. | The observed effect is likely independent of the B2 receptor and may be due to this compound binding to an alternative target. | 1. Confirm the absence of B2 receptor expression in your cell line. 2. Perform a dose-response experiment to determine the potency of this compound for this effect. 3. Consider a broad off-target screening panel to identify potential binding partners. |
| Inconsistent results between this compound and other B2 receptor antagonists. | The discrepancy may arise from a specific off-target effect of this compound not shared by the other antagonists. | 1. Verify the potency and selectivity of all antagonists used. 2. Use a third, structurally distinct B2 antagonist to see which result it corroborates. 3. Investigate potential off-targets of this compound that are not targeted by the other compounds. |
| Effects observed at micromolar concentrations of this compound, far exceeding its nanomolar IC50 for the B2 receptor. | The effect is likely not mediated by the B2 receptor, as it is saturated at much lower concentrations. This points towards a lower-affinity off-target interaction. | 1. Determine the IC50 for the observed effect and compare it to the B2 receptor IC50. A large discrepancy suggests an off-target mechanism. 2. Consult literature for known off-targets of similar chemical scaffolds. |
| Unusual signal in a second messenger assay (e.g., cAMP, calcium) that is not consistent with B2 receptor signaling. | This compound may be interacting with another GPCR that couples to a different signaling pathway. The B2 receptor primarily signals through Gq/11 to increase intracellular calcium. | 1. Characterize the signaling pathway of the unexpected response. 2. Use selective inhibitors of different signaling pathways to dissect the mechanism. 3. Screen this compound against a panel of GPCRs known to modulate the observed second messenger. |
Data Presentation
Hypothetical Selectivity Profile of this compound
The following table is a template for how to present selectivity data. The values for off-target interactions are hypothetical and for illustrative purposes only, as comprehensive public data for this compound is not available. Researchers are encouraged to generate their own data to populate such a table.
| Target | Assay Type | This compound Affinity (Ki) | Selectivity (fold vs. B2 Receptor) |
| Bradykinin B2 Receptor (On-Target) | Radioligand Binding | ~1 nM | - |
| Bradykinin B1 Receptor | Radioligand Binding | >10,000 nM | >10,000 |
| Angiotensin AT1 Receptor | Radioligand Binding | >10,000 nM | >10,000 |
| Aminopeptidase N | Enzymatic Assay | >5,000 nM | >5,000 |
| Hypothetical Off-Target X | Binding/Functional Assay | User-determined value | User-calculated value |
Experimental Protocols
Protocol: Assessing Off-Target Binding via Competitive Radioligand Binding Assay
This protocol provides a general framework for screening this compound against a panel of receptors to identify potential off-target interactions.
1. Objective: To determine the binding affinity (Ki) of this compound for a selection of off-target receptors using a competitive radioligand binding assay.
2. Materials:
-
Cell membranes or purified receptors for the targets of interest.
-
A suitable radioligand for each target receptor with a known dissociation constant (Kd).
-
This compound stock solution of known concentration.
-
Assay buffer specific to the receptor being tested.
-
Unlabeled competing ligand for each receptor (for determining non-specific binding).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
3. Method:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the appropriate assay buffer. The concentration range should typically span from 10 pM to 100 µM to cover a wide range of potential affinities.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd.
-
Dilute the cell membranes or purified receptor to a concentration that results in specific binding of approximately 10-15% of the total added radioligand.
-
-
Assay Setup (per well of a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding: Add assay buffer, radioligand, receptor preparation, and a saturating concentration of the unlabeled competing ligand.
-
This compound Competition: Add the serially diluted this compound solutions, radioligand, and receptor preparation.
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined for each receptor system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Bradykinin B2 receptor signaling pathway.
Caption: Experimental workflow for off-target identification.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anatibant Dosage for Maximal Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing anatibant dosage for maximal neuroprotection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
A1: this compound is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor.[1] Its neuroprotective effects are primarily attributed to its ability to cross the blood-brain barrier and reduce brain edema formation and subsequent brain damage following experimental traumatic brain injury (TBI).[1] Bradykinin, acting on B2 receptors, is known to increase the permeability of the blood-brain barrier, leading to edema.[2] By blocking these receptors, this compound mitigates this effect.
Q2: What is a typical starting dose for this compound in preclinical in vivo studies?
A2: Based on preclinical studies, a common subcutaneous dose of this compound in mouse models of TBI is 3.0 mg/kg body weight. This dosage has been shown to significantly reduce intracranial pressure and contusion volume.[2] It is recommended to perform a dose-range finding study to determine the optimal dose for your specific experimental model and conditions.
Q3: What are the key parameters to assess for neuroprotection when using this compound?
A3: Key parameters include the reduction of brain edema, measurement of intracranial pressure (ICP), quantification of contusion or infarct volume, and assessment of neurological function.[1] Histological assessments for neuronal death, such as TUNEL staining, are also crucial. A comprehensive approach incorporating behavioral, electrophysiological, and histological endpoints is recommended for a more robust assessment of neuroprotection.
Q4: Has this compound been evaluated in clinical trials?
A4: Yes, this compound has been investigated in clinical trials for the treatment of traumatic brain injury. A phase I study in patients with severe TBI showed that single subcutaneous injections of 3.75 mg and 22.5 mg were well tolerated. A subsequent randomized controlled trial (the BRAIN trial) evaluated low, medium, and high doses of this compound. However, the trial did not reach its planned sample size and did not provide conclusive evidence of benefit or harm.
Data Presentation: this compound Dosage in Preclinical and Clinical Studies
| Study Type | Species/ Population | Model/Condition | Route of Administration | Dosage(s) | Key Findings | Reference(s) |
| Preclinical | Male C57/Bl6 Mice | Controlled Cortical Impact (CCI) TBI | Subcutaneous | 3.0 mg/kg | Significant reduction in intracranial pressure and contusion volume. | |
| Clinical (Phase I) | Severe TBI Patients | Severe TBI (GCS < 8) | Subcutaneous | Single doses of 3.75 mg and 22.5 mg | Well tolerated with no unexpected adverse events. | |
| Clinical (BRAIN Trial) | TBI Patients | TBI (GCS ≤ 12) | Subcutaneous | Low: 10mg loading + 5mg/day; Medium: 20mg loading + 10mg/day; High: 30mg loading + 15mg/day | No reliable evidence of benefit or harm; trial was underpowered. |
Experimental Protocols
Controlled Cortical Impact (CCI) Injury in Mice
This protocol describes a widely used model for inducing focal TBI.
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame. Maintain body temperature using a heating pad. Apply ophthalmic ointment to the eyes to prevent drying. Shave the fur on the head and clean the surgical site with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to perform a craniotomy over the desired cortical region (e.g., between bregma and lambda), taking care not to damage the underlying dura mater.
-
CCI Injury: Position the CCI device impactor tip perpendicular to the exposed dura. Set the desired impact parameters (velocity, dwell time, and depth). A velocity of 1.5 m/s and a dwell time of 0.1 s can produce a mild cortical injury. Trigger the impactor to induce the injury.
-
Post-operative Care: After the impact, remove the CCI device. Suture the scalp incision. Administer appropriate analgesics and monitor the animal during recovery.
Measurement of Intracranial Pressure (ICP)
-
Probe Implantation: Following the induction of TBI (or in a separate cohort of animals), a burr hole is drilled through the skull contralateral to the injury site.
-
ICP Transducer Placement: A specialized ICP probe is inserted into the epidural or intraparenchymal space.
-
Data Acquisition: The probe is connected to a pressure transducer and a data acquisition system to continuously record ICP.
-
Analysis: ICP is typically monitored at various time points post-injury (e.g., 3, 6, and 10 hours) to assess the effect of this compound treatment.
TUNEL Staining for Apoptotic Cell Death in Brain Tissue
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution. Section the brain using a cryostat or vibratome.
-
Permeabilization: Incubate the tissue sections with a permeabilization solution (e.g., Proteinase K or Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: Visualize the labeled cells using fluorescence microscopy. Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Controls: Include a positive control (pre-treatment with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme) to ensure the specificity of the staining.
Troubleshooting Guides
Issue 1: High variability in neuroprotective outcomes within the same dosage group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure proper subcutaneous injection technique. The loose skin over the shoulders is a common site. Use a consistent injection volume and rate.
-
-
Possible Cause: Variability in the severity of the induced injury.
-
Solution: Standardize all parameters of the CCI model, including the impact location, depth, velocity, and dwell time. Ensure the animal's head is securely fixed in the stereotaxic frame.
-
-
Possible Cause: Animal-to-animal physiological differences.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure animals are of a consistent age and weight.
-
Issue 2: Lack of a significant neuroprotective effect with this compound treatment.
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-response study with a wider range of this compound concentrations to identify the most effective dose.
-
-
Possible Cause: Timing of administration is not optimal.
-
Solution: Investigate different treatment windows. In some studies, this compound was administered as a bolus 15 minutes and 8 hours after TBI. The therapeutic window may vary depending on the injury model.
-
-
Possible Cause: The chosen outcome measures are not sensitive enough.
-
Solution: Employ a battery of behavioral tests to assess different aspects of neurological function. Combine histological analysis with functional outcomes for a more complete picture.
-
Mandatory Visualizations
Caption: this compound blocks the bradykinin B2 receptor signaling pathway.
Caption: Experimental workflow for assessing this compound's neuroprotection.
References
- 1. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist this compound (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin beta‐2 receptor antagonists for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anatibant Stability in Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anatibant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental use, with a focus on ensuring the stability and integrity of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing the solid form of this compound?
A1: The solid form of this compound, typically supplied as a hydrochloride salt, should be stored in a tightly sealed container protected from moisture.[1] For long-term storage, it is recommended to keep it at -20°C for up to three years or at 4°C for up to two years.[1] Proper storage is crucial to prevent degradation and ensure the compound's integrity for your experiments.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a solubility of approximately 55 mg/mL with heating and sonication.[1][2] Once prepared, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: My this compound solution appears cloudy or has precipitated after storage. What could be the cause and how can I resolve this?
A3: Cloudiness or precipitation in your this compound solution can be caused by several factors:
-
Low Solubility: this compound has low aqueous solubility. If the concentration in your aqueous buffer exceeds its solubility limit, precipitation will occur.
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature or with heating may precipitate when stored at lower temperatures (e.g., 4°C or on ice).
-
pH Shift: The solubility of compounds can be highly dependent on the pH of the solution. A change in pH upon dilution into a new buffer could cause the compound to become less soluble.
-
Improper Storage: Repeated freeze-thaw cycles can lead to the formation of aggregates and precipitates.
Troubleshooting Steps:
-
Confirm Solubility: Check the final concentration of this compound in your experimental buffer. You may need to use a lower concentration or incorporate a co-solvent if solubility is an issue.
-
Gentle Warming and Sonication: If precipitation is observed, gentle warming and sonication may help to redissolve the compound. However, be cautious about potential heat-induced degradation.
-
pH Adjustment: Ensure the pH of your final working solution is compatible with this compound's solubility.
-
Fresh Preparation: If the solution cannot be readily redissolved, it is best to prepare a fresh working solution from your stock.
Q4: How does the pH of the experimental buffer affect the stability of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature. Perform a stability check of this compound in your specific buffer by analyzing samples over time using a suitable analytical method like HPLC. |
| Loss of biological activity | This compound may have degraded due to improper storage or handling. | Review storage conditions of both solid compound and stock solutions. Ensure aliquots are used to prevent freeze-thaw cycles. Consider the possibility of interactions with other components in your experimental medium. |
| Difficulty dissolving this compound in aqueous buffer | Low intrinsic aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays). Sonication may aid dissolution. |
Data Presentation: Illustrative Stability of this compound in Different Buffers
The following tables are illustrative examples to guide researchers in designing their own stability studies. Specific data for this compound is not publicly available.
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
| Buffer (pH) | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| Phosphate Buffer (pH 5.0) | 0 | 100% |
| 2 | 98% | |
| 6 | 95% | |
| 24 | 85% | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0 | 100% |
| 2 | 95% | |
| 6 | 88% | |
| 24 | 70% | |
| Carbonate Buffer (pH 9.0) | 0 | 100% |
| 2 | 85% | |
| 6 | 65% | |
| 24 | 30% |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in PBS (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Hypothetical) |
| 4°C | 24 | 98% |
| 48 | 96% | |
| 72 | 94% | |
| Room Temperature (25°C) | 24 | 85% |
| 48 | 75% | |
| 72 | 65% | |
| 37°C | 24 | 70% |
| 48 | 50% | |
| 72 | 35% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Prepare Stock Solution: Accurately weigh the required amount of solid this compound and dissolve it in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and sonication can be used to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into the pre-warmed experimental buffer to the desired final concentration. Ensure the final concentration of DMSO is low enough to not affect the experiment. Mix thoroughly by vortexing.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize potential degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and should be optimized for your specific equipment and this compound formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of this compound from any potential degradants.
-
Sample Preparation: At each time point of the stability study, take an aliquot of the this compound solution and quench any further degradation by diluting it in a cold mobile phase or a suitable solvent and storing it at a low temperature until analysis.
-
Analysis: Inject the samples onto the HPLC system. The concentration of this compound can be quantified by measuring the peak area at a specific wavelength (e.g., determined by a UV scan of the compound).
-
Data Interpretation: The percentage of remaining this compound at each time point is calculated relative to the initial concentration at time zero.
Visualizations
Caption: Hypothetical degradation pathways for this compound in aqueous solutions.
Caption: Experimental workflow for assessing the stability of this compound.
References
Reasons for the termination of the Anatibant BRAIN TRIAL
This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Anatibant BRAIN TRIAL for traumatic brain injury (TBI).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound BRAIN TRIAL?
The this compound BRAIN TRIAL was prematurely terminated due to the withdrawal of funding by the sponsor, Xytis.[1][2] This decision was preceded by substantive disagreements between the sponsor and the London School of Hygiene & Tropical Medicine (LSHTM), which was responsible for the trial's coordination.[3]
Q2: Were there safety concerns that led to the trial's termination?
While the trial was interrupted in November 2007 due to safety concerns raised by the independent Data and Safety Monitoring Board (DSMB) based on an un-blinded analysis of the data, the ultimate termination was a result of funding withdrawal.[3] There were disputes regarding the classification and reporting of Serious Adverse Events (SAEs).[3] The sponsor alleged that a significant percentage of the reported SAEs were not serious according to the protocol, leading to an inflated perception of risk.
Q3: What was the primary endpoint of the BRAIN TRIAL?
The primary outcomes were Serious Adverse Events (SAE), mortality 15 days following injury, and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), the Disability Rating Scale (DRS), and a modified version of the Oxford Handicap Scale (HIREOS).
Q4: What is the mechanism of action of this compound?
This compound is a selective, non-peptide antagonist of the bradykinin B2 receptor. In the context of traumatic brain injury, bradykinin, an inflammatory mediator, is released and increases the permeability of the blood-brain barrier (BBB), leading to cerebral edema. By blocking the bradykinin B2 receptor, this compound was hypothesized to reduce BBB permeability, thereby mitigating cerebral edema and subsequent neurological damage.
Troubleshooting Guide
Issue: Discrepancies in Serious Adverse Event (SAE) reporting.
Possible Cause: During the BRAIN TRIAL, there were disagreements regarding the definition and classification of SAEs between the sponsor (Xytis) and the coordinating center (LSHTM). The sponsor claimed that a substantial number of events reported as "serious" did not meet the protocol's definition of an SAE.
Resolution: Researchers encountering discrepancies in SAE reporting in their own trials should:
-
Ensure a clear and unambiguous definition of an SAE is established in the trial protocol from the outset.
-
Implement rigorous and consistent training for all clinical sites on SAE identification and reporting procedures.
-
Establish a clear adjudication process for ambiguous cases, involving an independent committee if necessary.
Issue: Premature trial termination due to funding withdrawal.
Possible Cause: The withdrawal of funding for the BRAIN TRIAL was linked to disputes over trial conduct, including SAE reporting and access to un-blinded data. The sponsor conducted un-blinded analyses of the data, which was not permitted by the trial protocol for individuals directly involved in the trial's conduct.
Resolution: To mitigate the risk of premature termination due to sponsor disputes:
-
Establish clear and legally binding agreements between sponsors and research organizations that outline data access, monitoring, and reporting procedures.
-
Ensure that the roles and responsibilities of the independent Data and Safety Monitoring Board (DSMB) are clearly defined and respected by all parties.
-
Maintain open and transparent communication channels between the sponsor and the research organization to address any concerns proactively.
Quantitative Data Summary
The BRAIN TRIAL was terminated after recruiting 228 of the planned 400 patients. The following tables summarize the key outcomes observed in the trial.
Table 1: Serious Adverse Events (SAEs) and Mortality
| Outcome | This compound (Combined Doses) (n=163) | Placebo (n=57) | Relative Risk (95% CI) |
| Patients with ≥1 SAE | 43 (26.4%) | 11 (19.3%) | 1.37 (0.76 to 2.46) |
| All-cause Mortality | 31 (19%) | 9 (15.8%) | 1.20 (0.61 to 2.36) |
| Data sourced from Shakur et al., 2009. |
Table 2: In-Hospital Morbidity Outcomes (Mean Values)
| Outcome Measure | This compound (Combined Doses) | Placebo |
| Glasgow Coma Scale (GCS) at discharge | 12.48 | 13.0 |
| Disability Rating Scale (DRS) | 11.18 | 9.73 |
| Modified Oxford Handicap Scale (HIREOS) | 3.94 | 3.54 |
| Data sourced from Shakur et al., 2009. |
The differences in morbidity outcomes, when adjusted for baseline GCS, showed a non-significant trend for worse outcomes in the this compound-treated group.
Experimental Protocols
BRAIN TRIAL Protocol Summary
-
Study Design: A randomized, placebo-controlled, multicenter trial.
-
Participants: Adults with traumatic brain injury, a Glasgow Coma Scale (GCS) score of 12 or less, a CT scan showing an intracranial abnormality consistent with trauma, and within eight hours of their injury.
-
Intervention: Patients were randomly allocated to receive one of three doses of this compound (low, medium, or high) or a placebo. The specific dosages are detailed in a separate Phase I study as single subcutaneous injections of 3.75 mg or 22.5 mg.
-
Randomization: An Interactive Voice Response System (IVRS) was used for randomization.
-
Primary Outcomes:
-
Serious Adverse Events (SAEs)
-
Mortality at 15 days post-injury
-
In-hospital morbidity assessed by:
-
Glasgow Coma Scale (GCS)
-
Disability Rating Scale (DRS)
-
Modified Oxford Handicap Scale (HIREOS)
-
-
-
Data Monitoring: An independent Data and Safety Monitoring Board (DSMB) was responsible for interim analyses of all data, including SAEs, mortality, and morbidity.
Visualizations
Caption: this compound's mechanism of action in traumatic brain injury.
Caption: Simplified workflow of the this compound BRAIN TRIAL.
References
- 1. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thebloodtrials.org [thebloodtrials.org]
- 3. Response to: The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury | springermedizin.de [springermedizin.de]
Addressing adverse events observed in Anatibant clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anatibant. The information is designed to address potential adverse events and experimental challenges observed in clinical trials.
Summary of Adverse Events in this compound Clinical Trials
This compound, a selective bradykinin B2 receptor antagonist, has been investigated for its potential neuroprotective effects in traumatic brain injury (TBI). The primary clinical trial data on adverse events comes from "The BRAIN TRIAL," a randomized, placebo-controlled study.
Key Quantitative Data from The BRAIN TRIAL [1][2]
| Outcome | This compound Group (n=163) | Placebo Group (n=57) | Relative Risk (95% CI) |
| Patients with at least one Serious Adverse Event (SAE) | 26.4% (43 patients) | 19.3% (11 patients) | 1.37 (0.76 to 2.46) |
| All-cause mortality (at 15 days) | 19.0% | 15.8% | 1.20 (0.61 to 2.36) |
It is important to note that The BRAIN TRIAL was terminated early and, as a result, was underpowered to provide reliable evidence of benefit or harm.[2] No serious adverse events were suspected to be related to the study drug as judged by the investigators.[1]
Troubleshooting Guide for Observed Adverse Events
This guide provides a question-and-answer format to address specific issues that may be encountered during experiments with this compound.
Q1: An increase in serious adverse events (SAEs) is observed in the this compound group compared to placebo. How should we interpret this?
A1: In The BRAIN TRIAL, a non-statistically significant increase in the proportion of patients experiencing at least one SAE was observed in the combined this compound group (26.4%) compared to the placebo group (19.3%).[1] Given that the trial was underpowered, this difference should be interpreted with caution. It is crucial to analyze the specific types of SAEs. In the context of TBI, many SAEs are expected due to the underlying condition. The focus should be on identifying any unexpected patterns of SAEs that could be plausibly linked to this compound's mechanism of action.
Q2: What are the known local administration site reactions to this compound?
A2: Phase 1 clinical trials of this compound administered via subcutaneous injection identified local site reactions as a known adverse effect. These reactions can include pain, inflammation, and the formation of nodules at the injection site.
-
Troubleshooting:
-
Observation: Monitor injection sites for signs of severe or persistent inflammation.
-
Mitigation: Rotate injection sites. If reactions are severe, consider alternative administration routes if feasible within the experimental protocol.
-
Q3: Is there a concern for increased mortality with this compound treatment?
A3: The BRAIN TRIAL reported a 19% all-cause mortality in the this compound group versus 15.8% in the placebo group. This difference was not statistically significant. TBI itself carries a high mortality rate, and in an underpowered study, small imbalances in baseline severity between groups can influence mortality outcomes. Any mortality data should be carefully reviewed by a data safety monitoring board.
Q4: How can we differentiate between adverse events related to this compound and complications of the underlying traumatic brain injury?
A4: This is a significant challenge in TBI trials.
-
Establish a Baseline: Thoroughly document the patient's baseline clinical status and known TBI-related complications.
-
Temporal Relationship: Analyze the timing of the adverse event in relation to this compound administration.
-
Mechanism of Action: Consider if the adverse event is biologically plausible based on this compound's role as a bradykinin B2 receptor antagonist.
-
Consult Experts: Engage neurologists and critical care physicians to adjudicate the likely cause of adverse events.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective, non-peptide antagonist of the bradykinin B2 receptor. Bradykinin is an inflammatory mediator that can increase the permeability of the blood-brain barrier, leading to cerebral edema. By blocking the B2 receptor, this compound is thought to mitigate this effect.
Q: What are the key signaling pathways affected by this compound?
A: this compound blocks the signaling cascade initiated by the binding of bradykinin to the B2 receptor. This G protein-coupled receptor (GPCR) primarily signals through Gαq, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can lead to downstream effects, including the activation of the MAPK/ERK pathway.
Q: What were the main inclusion criteria for The BRAIN TRIAL?
A: The trial enrolled adults with traumatic brain injury who had a Glasgow Coma Scale (GCS) score of 12 or less, a CT scan showing an intracranial abnormality consistent with trauma, and were within eight hours of their injury.
Experimental Protocols
Key Methodologies from The BRAIN TRIAL
-
Study Design: A randomized, placebo-controlled trial.
-
Patient Population: Adults with TBI (GCS ≤ 12) and a relevant intracranial abnormality on CT scan, within 8 hours of injury.
-
Intervention: Patients were randomly allocated to receive low, medium, or high doses of this compound or a placebo.
-
Primary Outcome: The primary safety outcome was the proportion of patients experiencing one or more Serious Adverse Events (SAEs) up to day 15.
-
Secondary Outcomes: Included mortality at 15 days and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), the Disability Rating Scale (DRS), and a modified Oxford Handicap Scale (HIREOS).
Visualizations
Caption: this compound's mechanism of action as a bradykinin B2 receptor antagonist.
Caption: Simplified workflow of The BRAIN TRIAL for this compound.
References
- 1. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (this compound) in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Anatibant research findings
Welcome to the technical support center for Anatibant research. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental findings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability that researchers may encounter during their experiments with this compound.
Q1: We are observing high variability in our in vivo traumatic brain injury (TBI) model results when using this compound. What are the potential sources of this variability?
A1: High variability in TBI models is a common challenge.[1][2][3][4][5] Key factors to consider include:
-
TBI Model Consistency: The Controlled Cortical Impact (CCI) model, while widely used, can have inherent variability. Factors such as the impactor tip shape, impact depth, and velocity can significantly influence the extent of the injury and subsequent outcomes. Ensure that these parameters are precisely controlled and consistent across all animals.
-
Animal-Specific Factors: The age, weight, and genetic background of the animals can all contribute to variability. It is crucial to use animals of a consistent age and weight range.
-
Surgical Procedure: Minor variations in the surgical procedure, such as the craniotomy size and location, can lead to different injury severities. A standardized surgical protocol is essential.
-
This compound Administration: Ensure accurate and consistent dosing. For subcutaneous injections, the injection site and technique should be standardized. The formulation of this compound should also be consistent between experiments.
-
Post-Injury Monitoring: Factors such as body temperature and anesthesia depth can affect neurological outcomes. Monitor and control these parameters closely during and after the injury.
Q2: Our in vitro binding assay results for this compound are not reproducible. What could be causing this?
A2: Reproducibility issues in radioligand binding assays can stem from several factors:
-
Membrane Preparation: The quality and consistency of the cell membrane preparation are critical. Ensure that the protein concentration is accurately determined and consistent across assays. The storage and handling of the membranes can also impact receptor integrity.
-
Radioligand Quality: The purity and specific activity of the radioligand (e.g., [³H]-Bradykinin) can affect binding. Use a fresh, high-quality radioligand and store it appropriately.
-
Assay Conditions: Incubation time, temperature, and buffer composition can all influence binding kinetics. Ensure these are optimized and kept constant. The presence of protease inhibitors in the lysis buffer is also crucial.
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. This can be minimized by optimizing the washing steps, using appropriate blocking agents, and ensuring the correct concentration of unlabeled ligand to define non-specific binding.
Q3: We are having trouble detecting a consistent signal in our functional assays (e.g., calcium mobilization) with this compound.
A3: Inconsistent signals in functional assays are often related to cell health and assay conditions:
-
Cell Line and Passage Number: Use a stable cell line expressing the bradykinin B2 receptor at a consistent level. High-passage number cells can exhibit altered signaling responses.
-
Agonist Concentration: The concentration of the agonist (e.g., bradykinin) used to stimulate the receptor should be at or near the EC80 to ensure a robust and reproducible signal.
-
Dye Loading: In calcium mobilization assays, ensure consistent loading of the calcium-sensitive dye. Uneven loading can lead to variable fluorescence signals.
-
Plate Reader Settings: Optimize the plate reader settings for sensitivity and to minimize background fluorescence.
Q4: We are performing Western blots to analyze downstream signaling of the bradykinin B2 receptor and are getting weak or no signal for phosphorylated proteins.
A4: Detecting phosphorylated proteins by Western blot requires special attention to detail:
-
Sample Preparation: It is critical to work quickly and keep samples on ice to prevent dephosphorylation. The lysis buffer must be supplemented with phosphatase inhibitors.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background. Bovine Serum Albumin (BSA) is generally recommended for phospho-specific antibodies.
-
Antibody Specificity: Use antibodies that are highly specific for the phosphorylated form of the target protein. It is also good practice to probe for the total protein as a loading control and to normalize the phospho-signal.
-
Buffer Choice: Use Tris-buffered saline with Tween-20 (TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the detection of phosphoproteins.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant compounds to help researchers compare their findings with published values.
Table 1: this compound Binding Affinity (Ki) for Bradykinin B2 Receptor
| Species | Tissue/Cell Line | Ki (nM) | Reference |
| Rat | Uterus | 1.65 ± 0.36 | |
| Guinea Pig | Ileum | 2.20 ± 0.30 |
Table 2: this compound and Icatibant Functional Potency (IC50/Kb) at the Human Bradykinin B2 Receptor
| Compound | Assay Type | Cell Line | Potency (nM) | Reference |
| This compound | Not Specified | Not Specified | Potent and selective | |
| Icatibant | Calcium Mobilization | Not Specified | 0.15 (Kb) | |
| Icatibant | Radioligand Binding | A-431 cells | 1.07 (IC50) | |
| Icatibant | Radioligand Binding | CHO cells | 0.798 (Ki) |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Brain Injury
| Treatment Group | Intracranial Pressure (mmHg) | Contusion Volume (mm³) | Reference |
| Vehicle | 24.40 ± 3.58 | 35.0 ± 3.32 | |
| This compound (3.0 mg/kg) | 16.6 ± 1.67 | 28.28 ± 5.18 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo: Controlled Cortical Impact (CCI) Model in Mice
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a mouse model of TBI.
1. Animal Preparation:
- Use male C57/Bl6 mice (25-28 g).
- Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
- Fix the head in a stereotaxic frame.
- Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure:
- Make a midline incision to expose the skull.
- Perform a craniotomy over the desired cortical region (e.g., left parietal cortex) using a high-speed drill.
3. Induction of TBI:
- Use a pneumatic CCI device with a specific impactor tip size (e.g., 3 mm).
- Set the impact velocity, depth, and dwell time to induce a moderate injury.
- Position the impactor perpendicular to the exposed cortical surface and deliver the impact.
4. Post-Injury Care:
- Close the scalp incision with sutures.
- Allow the animals to recover from anesthesia on a heating pad.
- Provide post-operative analgesia as required.
5. This compound Administration:
- Prepare this compound solution for subcutaneous injection.
- Administer a subcutaneous bolus of this compound (e.g., 3.0 mg/kg) at 15 minutes and 8 hours post-TBI.
6. Outcome Measures:
- Measure intracranial pressure (ICP) at various time points (e.g., 3, 6, and 10 hours) post-injury using an ICP probe.
- Quantify contusion volume at 24 hours post-trauma using histological analysis of brain sections.
In Vitro: Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol provides a general framework for a filtration-based radioligand binding assay to determine the affinity of this compound for the bradykinin B2 receptor.
1. Materials:
- Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]-Bradykinin.
- Non-specific binding control: High concentration of unlabeled bradykinin or a known B2 receptor antagonist.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
- Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- This compound at various concentrations.
- 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
2. Procedure:
- Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.
- In a 96-well plate, add in triplicate:
- Assay Buffer (for total binding) or non-specific binding control.
- Serial dilutions of this compound.
- [³H]-Bradykinin at a concentration near its Kd.
- Diluted cell membranes.
- Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters.
- Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
- Dry the filters, add scintillation fluid, and measure radioactivity.
3. Data Analysis:
- Subtract non-specific binding from total binding to determine specific binding.
- Plot the percentage of specific binding against the log concentration of this compound.
- Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro: Calcium Mobilization Assay
This functional assay measures the ability of this compound to block bradykinin-induced increases in intracellular calcium.
1. Materials:
- Cells expressing the bradykinin B2 receptor cultured in a multi-well plate.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Bradykinin (agonist).
- This compound at various concentrations.
- Fluorescence plate reader.
2. Procedure:
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Pre-incubate the cells with varying concentrations of this compound.
- Stimulate the cells with a fixed concentration of bradykinin (typically EC80).
- Measure the change in fluorescence in real-time using a fluorescence plate reader.
3. Data Analysis:
- Determine the concentration of this compound that causes 50% inhibition of the bradykinin-induced calcium response (IC50 value).
Mandatory Visualizations
Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway.
Experimental Workflows
References
- 1. Experimental models in traumatic brain injury: From animal models to in vitro assays | Medicina Intensiva [medintensiva.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Characterization of Traumatic Brain Injury Neuropathology with Structural and Functional Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interobserver Variability in the Assessment of CT Imaging Features of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
Technical Support Center: Best Practices for Long-Term Storage of Anatibant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of Anatibant. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term stability, solid this compound hydrochloride should be stored at -20°C in a sealed container, protected from moisture.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month. Always ensure the containers are tightly sealed to prevent evaporation and contamination.
Q3: What solvents are recommended for dissolving this compound?
This compound hydrochloride is soluble in DMSO. For in vitro studies, a stock solution can be prepared in DMSO. It is crucial to use high-purity, anhydrous DMSO, as the presence of water can affect the stability of the compound.
Q4: Is this compound sensitive to light?
Q5: What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include discoloration or changes in powder consistency. For solutions, the appearance of precipitates, cloudiness, or a change in color may indicate degradation or solubility issues. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect and quantify any degradation products.
Summary of Storage Conditions and Stability
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to several years (refer to manufacturer's certificate of analysis) | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
| Working Solutions (Aqueous Buffer) | 2-8°C | Up to 24 hours (stability should be verified) | Prepare fresh daily if possible. pH and buffer components can affect stability. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Precipitation in this compound Stock Solution Upon Thawing
-
Question: I thawed my -80°C stock solution of this compound in DMSO, and I observe a precipitate. What should I do?
-
Answer: This may be due to the concentration of this compound exceeding its solubility at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate completely before making further dilutions. To prevent this, consider preparing stock solutions at a slightly lower concentration if the issue persists. Always ensure the DMSO used is anhydrous, as moisture can reduce solubility.
Issue 2: Inconsistent Results in Biological Assays
-
Question: My experimental results using this compound are inconsistent between batches. Could this be a storage issue?
-
Answer: Inconsistent results can be a sign of compound degradation. This can be caused by improper storage temperatures, frequent freeze-thaw cycles, or exposure to light. It is crucial to strictly adhere to the recommended storage conditions. If you suspect degradation, it is advisable to use a fresh vial of this compound and prepare a new stock solution. To confirm, you can perform a quality control check using a stability-indicating analytical method like HPLC.
Issue 3: Cloudiness in Aqueous Working Solutions
-
Question: When I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment, the solution becomes cloudy. Why is this happening?
-
Answer: This is likely due to the poor aqueous solubility of this compound, a phenomenon known as "precipitation upon dilution." To mitigate this, you can try several approaches:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).
-
Use a buffer containing a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
Ensure the pH of the aqueous buffer is in a range where this compound is most stable and soluble.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time of the intact drug.
-
Inject the aged or stressed samples.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of remaining this compound can be calculated by comparing the peak area in the stressed sample to that of a freshly prepared standard.
-
Visualizing Logical Relationships and Workflows
Troubleshooting this compound Solution Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound solutions.
Validation & Comparative
A Comparative Guide to Anatibant and Icatibant: Potent Antagonists of the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anatibant and icatibant, two distinct antagonists of the bradykinin B2 receptor (B2R). While both molecules effectively block the action of bradykinin, a key mediator of inflammation and pain, they differ significantly in their chemical structure, clinical applications, and pharmacological profiles. This document aims to provide an objective overview supported by experimental data to inform research and development decisions.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin, a nonapeptide, exerts its physiological and pathological effects primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the B2R triggers a signaling cascade leading to vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[2] Consequently, antagonists of the B2R have been developed as therapeutic agents for conditions characterized by excessive bradykinin activity.
Icatibant , a synthetic decapeptide, is a well-established B2R antagonist approved for the treatment of acute attacks of hereditary angioedema (HAE).[3][4] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling. This compound , a non-peptide small molecule, has been investigated for its potential neuroprotective effects in the context of traumatic brain injury (TBI).
Molecular and Pharmacological Profile
This compound and icatibant exhibit distinct chemical and pharmacological properties. Icatibant is a peptidomimetic, while this compound is a small molecule, which influences their pharmacokinetic profiles and routes of administration.
| Property | This compound | Icatibant |
| Chemical Structure | Non-peptide, small molecule | Synthetic decapeptide |
| Mechanism of Action | Selective, competitive B2R antagonist | Selective, competitive B2R antagonist |
| Primary Indication | Investigational for Traumatic Brain Injury (TBI) | Approved for Hereditary Angioedema (HAE) |
| Administration | Subcutaneous injection | Subcutaneous injection |
Comparative Efficacy: In Vitro Data
Direct head-to-head clinical trials comparing this compound and icatibant are not available, largely due to their development for different clinical indications. However, in vitro studies provide valuable insights into their relative potencies at the human bradykinin B2 receptor.
| Parameter | This compound | Icatibant |
| Binding Affinity (Ki) for human B2R | 0.67 nM | 0.60 nM |
| Functional Antagonism (Kb) in Calcium Mobilization Assay | Not directly reported | 2.81 nM |
Note: The presented Ki and Kb values are derived from different studies and may not be directly comparable due to variations in experimental conditions. These values should be considered as indicative of the high affinity of both compounds for the B2 receptor.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Potency.
Experimental Protocols
The determination of the binding affinity and functional potency of B2R antagonists like this compound and icatibant relies on standardized in vitro assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist to the bradykinin B2 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes containing the B2 receptors through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled bradykinin analog (e.g., [3H]-bradykinin) and varying concentrations of the unlabeled antagonist (this compound or icatibant).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency (Kb) of the antagonist in blocking bradykinin-induced intracellular calcium release.
Methodology:
-
Cell Culture: Plate cells expressing the B2 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Add varying concentrations of the antagonist (this compound or icatibant) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of bradykinin to stimulate the B2 receptors.
-
Signal Detection: Measure the change in fluorescence intensity in real-time using a fluorescence plate reader. This change corresponds to the mobilization of intracellular calcium.
-
Data Analysis: Generate concentration-response curves for the antagonist's inhibition of the bradykinin-induced calcium signal. The IC50 value is determined, which can then be used to calculate the antagonist's dissociation constant (Kb).
Clinical Trial Insights
This compound in Traumatic Brain Injury
A randomized, placebo-controlled trial (the BRAIN trial) was initiated to evaluate the safety and efficacy of this compound in patients with TBI. The trial, however, was terminated prematurely and did not reach its planned sample size. Consequently, the study did not provide conclusive evidence of either benefit or harm for this compound in this patient population. The trial did note a non-significant trend for worse outcomes in the this compound-treated group.
Icatibant in Hereditary Angioedema
Icatibant has been extensively studied in clinical trials for the treatment of acute HAE attacks. The Phase III FAST-3 trial demonstrated that icatibant significantly reduced the time to symptom relief compared to placebo. The median time to a 50% or more reduction in symptom severity was 2.0 hours for icatibant versus 19.8 hours for placebo. Icatibant was generally well-tolerated, with the most common adverse events being injection-site reactions.
Summary and Conclusion
This compound and icatibant are both potent and selective antagonists of the bradykinin B2 receptor, but they have followed different development paths. Icatibant is an established therapy for a rare disease, HAE, with proven clinical efficacy. This compound, a non-peptide molecule, showed promise in preclinical models of TBI, but its clinical development has been challenging.
For researchers, the choice between these two molecules will depend on the specific research question. Icatibant serves as a well-characterized tool for studying B2R-mediated processes, particularly in the context of HAE. This compound, with its distinct chemical properties, may be of interest for investigations into non-peptidic B2R antagonism and its potential applications in neurological conditions, although further research is needed to establish its clinical utility.
The provided experimental protocols offer a foundation for the in vitro characterization of these and other B2R modulators, enabling a standardized approach to assessing their pharmacological properties.
References
- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of Anatibant: A Comparative Guide to Bradykinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Anatibant (also known as LF 16-0687) against the bradykinin B1 and B2 receptors. While initially investigated for its role at the bradykinin B1 receptor, experimental data unequivocally demonstrate that this compound is a potent and highly selective antagonist of the bradykinin B2 receptor. This guide will objectively compare this compound's performance with other key bradykinin receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Bradykinin Receptors
Bradykinin is a peptide that plays a crucial role in inflammation, pain, and blood pressure regulation.[1] It exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[1] The B2 receptor is constitutively expressed in a wide range of tissues and mediates the acute physiological effects of bradykinin.[1] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury, contributing to chronic inflammatory conditions.[1] This differential expression makes both receptors attractive targets for therapeutic intervention.
Comparative Analysis of Bradykinin Receptor Antagonists
This compound has been extensively characterized as a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[2] Its selectivity for the B2 receptor over the B1 receptor is a key feature of its pharmacological profile. The following tables summarize the binding affinities and functional potencies of this compound and other representative bradykinin receptor antagonists.
Table 1: Binding Affinity (Ki) of Selected Antagonists at Human Bradykinin Receptors
| Compound | Primary Target | B1 Receptor Ki (nM) | B2 Receptor Ki (nM) | Selectivity (B1/B2 Ratio) |
| This compound (LF 16-0687) | B2R | >10,000 | 0.67 | >14,925 |
| Icatibant | B2R | ~100-fold lower affinity than for B2R | 0.798 | >100 |
| MEN16132 | B2R | >10,000 (pKi < 5) | ~0.03 (pKi 10.5) | >333,333 |
| SSR240612 | B1R | 0.48 | - | B1 Selective |
| ELN-441958 | B1R | 0.26 | - | B1 Selective |
Note: A higher selectivity ratio indicates greater selectivity for the B2 receptor over the B1 receptor.
Table 2: Functional Antagonist Potency (pA2 / pKB) of Selected Antagonists
| Compound | Primary Target | Assay Type | B1 Receptor Potency | B2 Receptor Potency |
| This compound (LF 16-0687) | B2R | IP Accumulation | - | pKB 8.5 - 8.7 |
| This compound (LF 16-0687) | B2R | Isolated Organ Contraction | - | pA2 7.7 - 9.1 |
| Icatibant | B2R | Various Functional Assays | Low Potency | High Potency |
| MEN16132 | B2R | IP Accumulation | - | pKB 10.3 |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize bradykinin receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or engineered to overexpress the human bradykinin B1 or B2 receptor (e.g., CHO-K1 cells).
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand ([³H]-Bradykinin for B2R or [³H]-Lys-des-Arg⁹-Bradykinin for B1R) and varying concentrations of the unlabeled antagonist (e.g., this compound). Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of an unlabeled standard.
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Caption: Radioligand Binding Assay Workflow.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in bradykinin receptor signaling.
Protocol Outline:
-
Cell Preparation: Cells expressing the target bradykinin receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a known bradykinin receptor agonist (e.g., bradykinin for B2R or des-Arg⁹-bradykinin for B1R).
-
Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined. This value is used to calculate the antagonist's potency, often expressed as a pA2 or pKB value.
Caption: Calcium Flux Assay Workflow.
Bradykinin B1 Receptor Signaling Pathway
Activation of the bradykinin B1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the production of pro-inflammatory mediators.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Conclusion
The experimental data compiled in this guide clearly establish that this compound (LF 16-0687) is a highly selective antagonist of the bradykinin B2 receptor, with negligible affinity for the B1 receptor. Its high potency and selectivity make it a valuable tool for researchers investigating the physiological and pathological roles of the B2 receptor. This comparative analysis provides a crucial resource for scientists and drug development professionals to inform the selection and characterization of bradykinin receptor modulators for therapeutic applications.
References
Anatibant's Neuroprotective Efficacy in Traumatic Brain Injury: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the neuroprotective potential of Anatibant, a selective bradykinin B2 receptor antagonist, in various models of traumatic brain injury (TBI). This guide provides a comparative analysis of this compound against other neuroprotective agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neurotrauma.
Executive Summary
Traumatic brain injury precipitates a complex cascade of secondary injury mechanisms, including neuroinflammation and cerebral edema, which significantly contribute to neuronal damage and long-term neurological deficits. Bradykinin, a potent inflammatory mediator, plays a crucial role in the early stages of this secondary injury cascade by increasing blood-brain barrier permeability via activation of the B2 receptor. This compound, by selectively blocking this receptor, has demonstrated significant neuroprotective effects in preclinical TBI models. This guide summarizes the key findings, compares this compound's efficacy with other neuroprotective strategies, and provides detailed experimental methodologies to facilitate further research.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin.[1][2] Bradykinin then binds to its B2 receptors, which are constitutively expressed on various cells in the central nervous system, including neurons and endothelial cells.[2] This binding triggers a signaling cascade that results in vasodilation, increased vascular permeability, and subsequent vasogenic edema.[2] Furthermore, activation of the B2 receptor is linked to inflammatory responses mediated by cytosolic phospholipase A2 (cPLA2) and the protein kinase C (PKC) pathway.[3] this compound acts as a competitive antagonist at the bradykinin B2 receptor, thereby mitigating these detrimental downstream effects.
Comparative Efficacy of Neuroprotective Agents in TBI Models
The following tables summarize the quantitative outcomes of this compound and other neuroprotective agents in preclinical models of TBI. The Controlled Cortical Impact (CCI) model is a widely used and reproducible model of focal brain injury.
Table 1: this compound in the Controlled Cortical Impact (CCI) Model
| Species | Dosage | Time of Administration | Outcome Measure | Result (vs. Vehicle) | Reference |
| Mouse | 3.0 mg/kg b.w. | 15 min and 8h post-TBI | Intracranial Pressure (ICP) | Reduced (16.6 ± 1.67 mmHg vs. 24.40 ± 3.58 mmHg) | |
| Mouse | 3.0 mg/kg b.w. | 15 min and 8h post-TBI | Contusion Volume (24h) | Reduced (28.28 ± 5.18 mm³ vs. 35.0 ± 3.32 mm³) | |
| Rat | Not specified | Post-TBI | Brain Edema | Reduced | |
| Rat | Not specified | Post-TBI | Neuron Death | Decreased |
Table 2: Comparison with Other Neuroprotective Agents in the CCI Model
| Agent | Species | Dosage | Outcome Measure | Result (vs. Vehicle) | Reference |
| Progesterone | Adolescent Mouse (Male) | Not specified | Motor Performance | Improved | |
| Adolescent Mouse (Female) | Not specified | Motor Performance | Worsened | ||
| Adolescent Mouse | Not specified | Lesion Volume | No significant effect | ||
| Erythropoietin (EPO) | Rat | 5000 U/kg | Contusion Volume | Reduced (when given within 6h post-injury) | |
| Rat | 5000 U/kg | Viable Neurons (CA1/CA3) | Increased (when given at 1, 3, and 6h post-injury) | ||
| Mouse | 5000 U/kg (total 15,000 U/kg) | Lesion Volume | Reduced | ||
| Glibenclamide | Mouse | 10 µg | Brain Water Content | Decreased | |
| Mouse | 10 µg | Tissue Hemoglobin Levels | Decreased | ||
| Rat | 10 µg/kg loading dose | Lesion Volume (21-day) | Reduced | ||
| Rat | 10 µg/kg loading dose | Motor Outcome | Improved (beam balance and beam walk) |
Experimental Protocols
A standardized and reproducible experimental protocol is critical for the validation of neuroprotective effects. The following is a representative workflow for the Controlled Cortical Impact (CCI) model.
Detailed Methodology for Controlled Cortical Impact (CCI) Model in Mice:
-
Anesthesia: Mice are anesthetized, typically with isoflurane or an intraperitoneal injection of ketamine/xylazine. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Preparation: The scalp is shaved and disinfected. The animal is then fixed in a stereotaxic frame. A midline scalp incision is made to expose the skull.
-
Craniotomy: A craniotomy (typically 4-5 mm in diameter) is performed over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.
-
Induction of TBI: The tip of a pneumatically or electromagnetically driven impactor is positioned perpendicular to the exposed dura. The injury is induced with controlled parameters, such as a velocity of 5 m/s, a deformation depth of 1 mm, and a dwell time of 100 ms.
-
Post-Injury Care: The bone flap is not replaced, and the scalp is sutured. Animals receive appropriate post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
Drug Administration: this compound or the comparative agent is administered at predetermined time points post-injury via a specified route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Outcome Assessment: At various time points post-injury, a battery of assessments is performed. This can include:
-
Histological analysis: To determine lesion volume and neuronal cell loss.
-
Behavioral tests: Such as the Morris water maze for cognitive function and beam walk or rotarod tests for motor function.
-
Physiological measurements: Including intracranial pressure (ICP) monitoring and assessment of brain edema (wet/dry weight method).
-
Conclusion
The available preclinical evidence strongly supports the neuroprotective effects of this compound in traumatic brain injury, primarily through the antagonism of the bradykinin B2 receptor, leading to a reduction in cerebral edema and tissue damage. Comparative analysis with other neuroprotective agents, such as progesterone, erythropoietin, and glibenclamide, in the Controlled Cortical Impact model reveals that while each agent has shown promise, their efficacy can be influenced by factors such as the specific TBI model, the timing of administration, and the species.
The data presented in this guide underscore the potential of this compound as a therapeutic candidate for TBI. Further head-to-head comparative studies in various TBI models are warranted to fully elucidate its relative efficacy and to optimize its therapeutic window and dosage for potential clinical translation. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the treatment of traumatic brain injury.
References
- 1. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of bradykinin B2 receptor induced the inflammatory responses of cytosolic phospholipase A2 after the early traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Anatibant and Deltibant in Focus
A Detailed Examination of Two Bradykinin B2 Receptor Antagonists for Neurotrauma Research
For researchers and drug development professionals investigating therapeutic interventions for neurological injuries, particularly traumatic brain injury (TBI), the bradykinin B2 receptor has emerged as a compelling target. Activation of this receptor by bradykinin, a potent inflammatory mediator released during tissue injury, contributes to the breakdown of the blood-brain barrier, leading to cerebral edema and subsequent neuronal damage. This guide provides a head-to-head comparison of two prominent non-peptide bradykinin B2 receptor antagonists, Anatibant and Deltibant, summarizing their pharmacological profiles based on available preclinical and clinical data.
Molecular and Pharmacological Profile
This compound and Deltibant are both antagonists of the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammatory and pain pathways.[1][2] While both compounds share this primary mechanism of action, their molecular structures and specific pharmacological properties exhibit notable differences.
Table 1: Molecular and Physicochemical Properties
| Property | This compound | Deltibant |
| Chemical Class | Non-peptide | Peptide-based |
| Blood-Brain Barrier Penetration | Yes[1][2] | Information not readily available |
This compound is a small-molecule, non-peptide antagonist, a characteristic that often correlates with improved oral bioavailability and central nervous system penetration.[1] In contrast, Deltibant is described as a peptide-based antagonist.
In Vitro Binding Affinity and Functional Activity
The potency of a receptor antagonist is a critical determinant of its therapeutic potential. This is often quantified by its binding affinity (Ki) or the concentration required to inhibit 50% of a specific binding or function (IC50).
Table 2: Bradykinin B2 Receptor Binding Affinity (Ki)
| Compound | Species/Receptor Type | Ki (nM) |
| This compound | Human (recombinant) | 0.67 |
| Rat (recombinant) | 1.74 | |
| Guinea-pig (recombinant) | 1.37 |
Preclinical studies have demonstrated this compound's high affinity for the bradykinin B2 receptor across multiple species. Unfortunately, directly comparable quantitative binding data for Deltibant is not widely published, precluding a direct head-to-head comparison of their in vitro potency.
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for predicting its in vivo behavior and therapeutic window.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Deltibant |
| Protein Binding | >97.7% (in severe TBI patients) | Information not readily available |
| Pharmacokinetics | Dose-proportional Cmax and AUC in severe TBI patients | Information not readily available |
A phase I clinical trial in patients with severe TBI revealed that this compound exhibits dose-proportional pharmacokinetics. Furthermore, its high protein binding suggests that a significant portion of the drug is bound to plasma proteins in circulation. Comprehensive preclinical pharmacokinetic parameters for either compound are not extensively detailed in publicly accessible literature.
Preclinical Efficacy in Traumatic Brain Injury Models
Both this compound and Deltibant have been evaluated in preclinical and clinical settings for their potential to mitigate the secondary injury cascade following TBI.
In a mouse model of controlled cortical impact, this compound administered subcutaneously demonstrated a significant reduction in intracranial pressure and contusion volume 24 hours after trauma. These findings suggest a neuroprotective effect by attenuating cerebral edema and tissue damage.
A phase II clinical trial of Deltibant (also known as Bradycor) in patients with severe TBI showed some positive trends in reducing intracranial pressure and improving long-term outcomes, as measured by the Glasgow Outcome Score (GOS). However, these results did not reach statistical significance for the primary endpoints.
A clinical trial with this compound in TBI patients was also conducted, but it did not reach its planned sample size, and the results were inconclusive, providing no reliable evidence of benefit or harm.
Experimental Protocols
To facilitate the replication and further investigation of the properties of these compounds, a general outline of a standard experimental protocol for determining bradykinin B2 receptor binding affinity is provided below.
Radioligand Binding Assay for Bradykinin B2 Receptor
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the B2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin or a known B2 receptor antagonist.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2) and a protein carrier (e.g., BSA).
-
Wash Buffer: A buffered solution used to wash away unbound radioligand.
-
Test Compounds: Serial dilutions of this compound or Deltibant.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Cell membranes, [³H]-bradykinin, and varying concentrations of the test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) are incubated together in a 96-well plate. Incubation is typically carried out at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
Comparative Analysis of Anatibant's GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Anatibant, a selective non-peptide antagonist of the bradykinin B2 receptor, with a focus on its cross-reactivity profile with other G protein-coupled receptors (GPCRs). While comprehensive public data on this compound's broad cross-reactivity is limited, this document summarizes available information and compares it with the known profile of Icatibant, another bradykinin B2 receptor antagonist.
Executive Summary
This compound is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Cross-reactivity studies are crucial for assessing the potential for off-target effects of drug candidates. While detailed screening results for this compound against a wide panel of GPCRs are not publicly available, this guide presents a comparison based on known interactions and highlights standard experimental protocols for assessing GPCR cross-reactivity. A notable point of comparison is the known off-target activity of Icatibant on the Mas-related G protein-coupled receptor X2 (MRGPRX2), where it acts as a biased agonist.[3][4][5]
Comparative Binding Affinity
The following table summarizes the available binding affinity data for this compound and the alternative bradykinin B2 receptor antagonist, Icatibant. It is important to note that a comprehensive, publicly available dataset of this compound's binding affinities against a broad panel of GPCRs has not been identified. The selectivity of this compound is often stated, but quantitative data from large-scale screening is proprietary.
| Compound | Target Receptor | Ki (nM) | Notes |
| This compound | Bradykinin B2 | - | Potent and selective antagonist, specific Ki not consistently reported in public domain. |
| Icatibant | Bradykinin B2 | 0.798 | Potent antagonist. |
| Icatibant | MRGPRX2 | - | Acts as a biased agonist, leading to mast cell degranulation. |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the context of these interactions, the following diagrams illustrate the signaling pathway of the primary target, the Bradykinin B2 receptor, and a typical workflow for assessing receptor binding.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess GPCR cross-reactivity.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for various GPCRs.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the GPCR of interest.
-
Incubation: A fixed concentration of a suitable radioligand for the target GPCR is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
Objective: To assess the functional activity of this compound at Gq-coupled GPCRs.
Methodology:
-
Cell Culture: Cells expressing the target GPCR are seeded in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells. For antagonist testing, this is followed by the addition of a known agonist for the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The response is quantified and used to determine the potency (EC50 for agonists or IC50 for antagonists) of the compound.
Conclusion
This compound is characterized as a selective bradykinin B2 receptor antagonist. While comprehensive public data on its cross-reactivity with a wide array of GPCRs is not available, the standard experimental procedures for such an evaluation are well-established. In comparison, the alternative antagonist Icatibant is known to have off-target effects, notably acting as a biased agonist at MRGPRX2. This highlights the importance of thorough cross-reactivity profiling in drug development to anticipate and understand potential side effects. Further research and data transparency would be beneficial for a more complete comparative analysis of this compound's selectivity.
References
- 1. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist this compound (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 receptor antagonist Icatibant are G protein-biased agonists for MRGPRX2 in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Angiogenic Host Defense Peptide AG-30/5C and Bradykinin B2 Receptor Antagonist Icatibant Are G Protein Biased Agonists for MRGPRX2 in Mast Cells | Semantic Scholar [semanticscholar.org]
- 5. DSpace [repository.upenn.edu]
A Comparative Analysis of Anatibant and Fasitibant in Preclinical Inflammation Models
A head-to-head comparison of the bradykinin B2 receptor antagonists, anatibant and fasitibant, reveals distinct areas of therapeutic investigation and efficacy in different preclinical models of inflammation. While both molecules target the same receptor, the available research data points to this compound's potential in neuroinflammation associated with traumatic brain injury, and fasitibant's efficacy in peripheral inflammatory conditions such as arthritis.
This guide provides a comprehensive comparison of this compound and fasitibant, presenting the available experimental data from key preclinical studies. Due to the absence of direct comparative studies in the same inflammation model, this document will focus on the efficacy of each compound in its most studied experimental setting.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound and fasitibant are both potent and selective non-peptide antagonists of the bradykinin B2 receptor.[1][2] The activation of the B2 receptor by its ligand, bradykinin, is a key event in the inflammatory cascade. Bradykinin is an inflammatory mediator that contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain.[3] By blocking the B2 receptor, both this compound and fasitibant inhibit the downstream signaling pathways that lead to these inflammatory responses. The general mechanism involves the prevention of G-protein-coupled receptor activation, which in turn inhibits the activation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately leads to a reduction in intracellular calcium release and the activation of protein kinase C (PKC), mitigating the inflammatory cascade.
Efficacy of this compound in a Traumatic Brain Injury Model
This compound has been primarily evaluated for its neuroprotective effects in models of traumatic brain injury (TBI). The inflammatory response following TBI contributes significantly to secondary brain injury, including brain edema and increased intracranial pressure (ICP).
Quantitative Data
| Parameter | Control (TBI) | This compound (3.0 mg/kg) | % Reduction | Reference |
| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 32% | [4] |
| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 19.2% | [4] |
Experimental Protocol: Controlled Cortical Impact (CCI) in Mice
The efficacy of this compound was assessed in a controlled cortical impact (CCI) model of TBI in male C57/Bl6 mice.
Procedure:
-
Anesthesia: Mice were anesthetized prior to the surgical procedure.
-
Craniotomy: A craniotomy was performed over the parietal cortex.
-
Induction of TBI: A cortical contusion was induced using a pneumatic impactor device.
-
Treatment: this compound (3.0 mg/kg) was administered as a subcutaneous bolus at 15 minutes and 8 hours post-TBI.
-
Outcome Measures:
-
Intracranial pressure (ICP) was measured at 3, 6, and 10 hours after injury.
-
Contusion volume was quantified 24 hours after trauma through histological analysis.
-
Efficacy of Fasitibant in an Inflammatory Arthritis Model
Fasitibant has demonstrated significant anti-inflammatory effects in a rat model of carrageenan-induced arthritis, a commonly used model for studying acute inflammation.
Quantitative Data
| Inflammatory Mediator | Carrageenan Control (pg/mg protein) | Fasitibant (100 µ g/knee ) | % Inhibition | Reference |
| IL-1β | ~150 | ~75 | ~50% | |
| IL-6 | ~3000 | ~2000 | ~33% | |
| GRO/CINC-1 (IL-8) | ~1200 | ~600 | ~50% | |
| PGE Metabolites (pg) | 7.5 ± 0.9 | ~5.25 | ~30% |
Experimental Protocol: Carrageenan-Induced Arthritis in Rats
The anti-inflammatory properties of fasitibant were evaluated in a carrageenan-induced arthritis model in male Wistar rats.
Procedure:
-
Anesthesia: Rats were anesthetized with pentobarbital.
-
Treatment: Fasitibant (100 µg) was administered via intra-articular injection into the right knee joint 30 minutes before the inflammatory insult.
-
Induction of Arthritis: Arthritis was induced by an intra-articular injection of carrageenan into the right knee joint.
-
Sample Collection and Analysis: After 6 hours, the knee joint capsule was collected.
-
Outcome Measures: The levels of inflammatory mediators (IL-1β, IL-6, GRO/CINC-1, and prostaglandin E metabolites) in the synovial capsule homogenates were measured.
Comparative Summary and Conclusion
While a direct comparison of this compound and fasitibant in a single inflammatory model is not available in the current literature, the existing data allows for an evaluation of their efficacy in their respective, well-characterized preclinical models.
-
This compound shows promise in mitigating the pathological consequences of traumatic brain injury , a condition with a significant neuroinflammatory component. Its ability to reduce intracranial pressure and contusion volume suggests a potential role in neuroprotection.
-
Fasitibant demonstrates robust anti-inflammatory effects in a model of peripheral inflammation , significantly reducing the levels of key pro-inflammatory cytokines and prostaglandins in arthritic joints.
Both bradykinin B2 receptor antagonists effectively target a key mediator of inflammation. The choice between these two compounds for further drug development would likely depend on the specific inflammatory condition being targeted. The data presented here underscores the therapeutic potential of B2 receptor antagonism in both central nervous system and peripheral inflammatory disorders. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative potency and therapeutic advantages of each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantifying the Potency of Anatibant: A Comparative Guide to B2 Receptor Antagonists
Anatibant is a selective and potent non-peptide antagonist of the bradykinin B2 receptor, a key player in inflammatory processes.[1][2][3] Its efficacy is fundamentally determined by its binding affinity (Ki) and its functional inhibitory concentration (IC50) at this receptor. This guide provides a quantitative comparison of this compound's potency against other known B2 receptor antagonists, supported by detailed experimental methodologies.
Comparative Potency: this compound vs. Other B2 Antagonists
The potency of a receptor antagonist is a critical determinant of its therapeutic potential. The inhibition constant (Ki) reflects the intrinsic binding affinity of the antagonist to the receptor, while the half-maximal inhibitory concentration (IC50) measures its functional strength in a given assay. A lower value for both metrics indicates higher potency.
The following table summarizes the Ki and IC50 values for this compound and other selective B2 receptor antagonists, providing a clear comparison of their potencies at the human receptor.
| Antagonist | Ki (nM) | IC50 (nM) | Receptor Type | Species |
| This compound (LF-16-0687) | 0.67[4] | - | B2 | Human |
| Icatibant (HOE-140) | 0.80[5] | 1.07 | B2 | Human |
| Fasitibant (MEN16132) | ~0.032* | - | B2 | Human |
| PHA-022121 | 0.47 | - | B2 | Human |
| WIN 64338 | 64 | - | B2 | Human |
| FR167344 | - | 65 | B2 | Human |
*Calculated from a reported pKi of 10.5. Note: IC50 values are assay-dependent and may not always be available or directly comparable without full experimental context.
As the data illustrates, this compound demonstrates sub-nanomolar binding affinity for the human B2 receptor, positioning it among the high-potency antagonists. Its affinity is comparable to that of Icatibant and PHA-022121. Fasitibant appears to be one of the most potent antagonists in terms of pure binding affinity. In contrast, compounds like WIN 64338 and FR167344 show significantly lower potency.
Experimental Protocols
The quantitative data presented above are derived from specific biochemical and cellular assays. Understanding these methodologies is crucial for interpreting the results accurately.
Protocol 1: Ki Determination via Radioligand Binding Assay
This method quantifies the affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes are isolated from cell lines (e.g., Chinese Hamster Ovary - CHO) engineered to express the human bradykinin B2 receptor. This is achieved through cell homogenization and differential centrifugation to obtain a membrane-rich fraction.
-
Competitive Binding: A constant concentration of a radiolabeled B2 ligand (e.g., [3H]bradykinin) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Equilibration & Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the antagonist concentration. The IC50 is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for Ki determination using a competitive radioligand binding assay.
Protocol 2: IC50 Determination via Functional Assay
This method assesses the antagonist's potency by measuring its ability to inhibit a cellular response triggered by receptor activation. A common approach is to measure the blockage of bradykinin-induced calcium mobilization.
B2 Receptor Signaling Pathway:
Activation of the B2 receptor by its ligand, bradykinin, initiates a signaling cascade through G-protein coupling. This pathway is a primary target for functional inhibition by antagonists like this compound.
Caption: this compound blocks the bradykinin-induced B2 receptor signaling pathway.
Methodology:
-
Cell Preparation: Human-derived cells expressing the B2 receptor are cultured and loaded with a calcium-sensitive fluorescent indicator dye.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound) to allow for receptor binding.
-
Agonist Stimulation: Cells are then challenged with a fixed concentration of bradykinin to stimulate the B2 receptor, which causes a rapid increase in intracellular calcium.
-
Signal Measurement: The resulting change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a suitable plate reader.
-
Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated relative to the response with bradykinin alone. A dose-response curve is generated to determine the IC50 value—the concentration of this compound required to inhibit the calcium response by 50%.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist this compound (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Comparative analysis of non-peptide bradykinin B2 receptor antagonists
A Comparative Analysis of Non-Peptide Bradykinin B2 Receptor Antagonists
This guide provides a detailed comparative analysis of three non-peptide antagonists of the bradykinin B2 receptor: Fasitibant (MEN16132), Anatibant (LF22-0542), and WIN 64338. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Bradykinin B2 Receptor Antagonism
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is constitutively expressed in a variety of tissues and plays a crucial role in mediating the physiological effects of bradykinin, such as vasodilation, increased vascular permeability, and pain.[1] Antagonism of this receptor is a key therapeutic strategy for a range of pathological conditions, including inflammation, pain, and certain types of edema.[2] Non-peptide antagonists offer potential advantages over their peptide-based counterparts, such as improved oral bioavailability and metabolic stability.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of Fasitibant, this compound, and WIN 64338 for the bradykinin B2 receptor, as determined by various in vitro assays.
Table 1: Binding Affinity (Ki) of Non-Peptide B2 Receptor Antagonists
| Compound | Species/Cell Line | Assay Type | Ki (nM) | Reference |
| Fasitibant (MEN16132) | Human (CHO cells) | [³H]-Bradykinin Binding | ~0.032 (pKi 10.5) | [3] |
| Human (IMR-90 cells) | [³H]-Bradykinin Binding | ~0.032 (pKi 10.5) | [3] | |
| Guinea Pig (Ileum) | [³H]-Bradykinin Binding | ~0.63 (pKi 10.2) | [3] | |
| This compound (LF22-0542) | Human (recombinant) | Not Specified | 0.67 | |
| Rat (recombinant) | Not Specified | 1.74 | ||
| Guinea Pig (recombinant) | Not Specified | 1.37 | ||
| WIN 64338 | Human (IMR-90 cells) | [³H]-Bradykinin Binding | 64 | |
| Guinea Pig (Trachea) | [³H]-Bradykinin Binding | 50.9 |
Table 2: Functional Antagonist Potency (pA2 / pKB / IC50) of Non-Peptide B2 Receptor Antagonists
| Compound | Species/Tissue | Functional Assay | Potency (pA2 / pKB / IC50 in nM) | Reference |
| Fasitibant (MEN16132) | Human (CHO cells) | Inositol Phosphate Accumulation | pKB 10.3 | |
| Guinea Pig (Ileum) | Contraction Assay | pKB 10.1 | ||
| This compound (LF22-0542) | Not Specified | Not Specified | Not Specified | |
| WIN 64338 | Human (IMR-90 cells) | ⁴⁵Ca²⁺ Efflux | pA2 7.1 | |
| Guinea Pig (Ileum) | Contraction Assay | pA2 8.2 | ||
| Guinea Pig (Trachea) | Contraction Assay | KB 64.3 nM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO or IMR-90 cells).
-
[³H]-Bradykinin (Radioligand).
-
Non-peptide antagonist (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the non-peptide antagonist in assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, [³H]-bradykinin (at a concentration near its Kd), and the serially diluted antagonist. Add the cell membrane preparation to initiate the binding reaction. For determining non-specific binding, a high concentration of unlabeled bradykinin is used in place of the antagonist.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling event of B2 receptor activation.
Materials:
-
A cell line expressing the bradykinin B2 receptor (e.g., CHO cells).
-
Bradykinin (agonist).
-
Non-peptide antagonist (test compound).
-
Cell culture medium.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
A commercially available IP1 HTRF assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with the non-peptide antagonist at various concentrations in the stimulation buffer containing LiCl.
-
Stimulation: Add bradykinin to the wells to stimulate the B2 receptors and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and follow the protocol of the IP1 HTRF assay kit to measure the accumulation of IP1. This typically involves adding donor and acceptor fluorophores that will generate a signal inversely proportional to the amount of IP1 produced.
-
Analysis: The data are used to generate concentration-response curves and determine the potency of the antagonist (e.g., pKB).
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Materials:
-
Carrageenan solution (1% in saline).
-
Non-peptide antagonist (test compound).
-
Vehicle for the test compound.
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The non-peptide antagonist or vehicle is administered to the animals (e.g., orally or subcutaneously) at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the right hind paw.
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the antagonist is determined by comparing the edema in the treated group to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can then be calculated.
Conclusion
This comparative guide provides a summary of the available data for the non-peptide bradykinin B2 receptor antagonists Fasitibant, this compound, and WIN 64338. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the selection and evaluation of these compounds for further investigation. The provided diagrams of the B2 receptor signaling pathway and a typical experimental workflow serve to enhance the understanding of the underlying biological and methodological principles.
References
Safety Operating Guide
Navigating the Disposal of Anatibant: A Guide for Laboratory Professionals
General Disposal Recommendations
The primary principle for the disposal of any chemical, including Anatibant, is to adhere to local, regional, national, and international regulations.[1][2] In the absence of specific mandates for this compound, the following procedures, adapted from guidelines for Icatibant and other research compounds, should be implemented.
Unused or Expired this compound:
Unused or expired this compound should be treated as chemical waste. It is crucial to prevent its release into the environment.[3] Do not dispose of this compound via wastewater or household waste.[3] The recommended method of disposal for many pharmaceutical products is incineration by an approved environmental management vendor.[4]
Contaminated Materials:
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, and labware, should be considered contaminated and disposed of as hazardous waste. These items should be collected in a designated, sealed container and disposed of according to institutional and local guidelines for hazardous waste.
Spill Management:
In the event of a spill, access to the area should be restricted. Appropriate PPE, including gloves, eye protection, and a lab coat, must be worn. The spill should be absorbed with an inert material, such as vermiculite, dry sand, or earth, and collected into a closed container for disposal as hazardous waste. After collection, the area should be decontaminated.
Disposal of this compound Solutions and Used Vials
For this compound in solution or within used vials, specific containment procedures are necessary to prevent accidental exposure and environmental contamination.
| Item | Disposal Procedure |
| Unused this compound Solution | Treat as chemical waste. Dispose of in accordance with local, regional, national, and international regulations. Incineration via a licensed waste disposal contractor is the preferred method. |
| Empty or Partially Used Vials | Place in a sharps container or a hard, closed container that cannot be punctured. This container should be clearly labeled as hazardous waste and disposed of through an approved waste management service. |
| Contaminated Syringes and Needles | Immediately place in a designated sharps disposal container. Do not attempt to recap, bend, or break needles. The container should be sealed when full and disposed of as biomedical waste. |
Experimental Protocol: Deactivation of this compound (Hypothetical)
While no standard deactivation protocol for this compound is published, a general approach for peptide-like compounds can be considered for in-lab decontamination of surfaces and equipment. This protocol is for decontamination of surfaces and should not be used for bulk disposal.
Objective: To chemically modify this compound on a laboratory surface to reduce its biological activity.
Materials:
-
1 M Sodium hypochlorite solution (bleach)
-
1 M Sodium thiosulfate solution
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat
Methodology:
-
Ensure the contaminated area is clear of other reactive chemicals.
-
Apply a liberal amount of 1 M sodium hypochlorite solution to the contaminated surface.
-
Allow the solution to remain in contact with the surface for at least 30 minutes.
-
Neutralize the bleach by applying an equal volume of 1 M sodium thiosulfate solution.
-
Wipe the area clean with absorbent pads.
-
Dispose of all contaminated materials (absorbent pads, gloves) as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
References
Navigating the Safe Handling of Anatibant: A Guide for Laboratory Professionals
FOR IMMEDIATE OPERATIONAL AND SAFETY REFERENCE
This document provides essential guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of Anatibant, a selective non-peptide bradykinin B2 receptor antagonist. Developed for researchers, scientists, and drug development professionals, this guide synthesizes available data to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a quinoline derivative under investigation for its potential therapeutic effects in conditions such as traumatic brain injury.[1] Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a precautionary approach is paramount. The following recommendations are based on the known chemical class and biological activity of this compound, adhering to best practices for handling potent, investigational compounds.
Essential Safety and Handling Precautions
All personnel handling this compound should be thoroughly trained on its potential hazards and the procedures outlined in this guide. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles- Lab Coat- Respiratory Protection (e.g., N95 respirator) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat |
| In-vitro / In-vivo Administration | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat |
Note: Gloves should be changed immediately if contaminated. All PPE should be removed and disposed of properly before leaving the work area.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and copious amounts of water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
All exposure incidents must be reported to the laboratory supervisor and the institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused this compound powder, contaminated gloves, bench paper, and plasticware.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Pathway:
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While specific experimental protocols for the synthesis and handling of this compound are not publicly available, the following general principles for handling potent quinoline derivatives should be applied:
-
Weighing: Perform in a ventilated balance enclosure or a chemical fume hood. Use anti-static weighing paper or boats.
-
Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Cell Culture and Animal Studies: All manipulations should be performed in a biological safety cabinet (for cell culture) or a chemical fume hood (for animal dosing) to prevent aerosol generation.
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Continuous vigilance and a proactive approach to safety are essential when working with any investigational compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
